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  • Product: Asbestinin epoxide
  • CAS: 75961-66-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Stereochemistry of Asbestinin Epoxide: A Technical Guide to 2,11-Cyclized Cembranoids

Executive Summary The marine environment, particularly the gorgonian octocorals of the genus Briareum, represents a prolific source of structurally complex and biologically active diterpenes. Among these, the asbestinins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine environment, particularly the gorgonian octocorals of the genus Briareum, represents a prolific source of structurally complex and biologically active diterpenes. Among these, the asbestinins—a subclass of 2,11-cyclized cembranoids—stand out due to their dense stereochemical architecture and potent pharmacological properties, including cytotoxicity and anti-inflammatory activity. This whitepaper provides an in-depth mechanistic analysis of the chemical structure, stereochemistry, isolation, and total synthesis of asbestinin epoxide , serving as a comprehensive guide for researchers in natural product chemistry and drug development.

Structural Paradigm: The Asbestinin Core

Asbestinins, alongside cladiellins and briarellins, belong to a unique series of marine diterpenes characterized by an oxatricyclo[6.6.1.0^{2,7}]pentadecane core [4]. This rigid tricyclic framework consists of a tetrahydrofuran ring fused to an 11-membered carbocycle and a cyclohexane ring.

The defining structural feature that differentiates asbestinins from their biosynthetic precursors, the briarellins, is a specific 1,2-methyl shift . During biosynthesis, the methyl group (CH3-20) migrates from C-11 to C-12 within the six-membered ring [1]. This migration drastically alters the steric environment and the three-dimensional conformation of the molecule.

Stereochemical Complexity of Asbestinin Epoxide

Asbestinin epoxide (often designated as asbestinin-16 in isolation literature) possesses a formidable structural topology featuring up to nine contiguous stereocenters [2]. The introduction of the epoxide ring further rigidifies the local conformation of the macrocycle, locking the adjacent dihedral angles and influencing the molecule's binding affinity to biological targets.

The absolute configuration of the asbestinin family was historically debated due to the difficulty of obtaining high-quality crystals for X-ray diffraction. However, it was definitively established through enantioselective total synthesis, confirming that all naturally occurring 2,11-cyclized cembranoids from Briareum asbestinum belong to the same enantiomeric series [2].

Biosynthesis GGPP Geranylgeranyl Diphosphate (Acyclic Precursor) Cembrane Cembrane Skeleton (Macrocyclization) GGPP->Cembrane Cyclization Briarellin Briarellin Core (Oxatricyclo[6.6.1.0^{2,7}]pentadecane) Cembrane->Briarellin Ether Bridge Formation Asbestinin Asbestinin Core (1,2-Methyl Shift: C-11 to C-12) Briarellin->Asbestinin Enzymatic Rearrangement Epoxide Asbestinin Epoxide (Stereoselective Epoxidation) Asbestinin->Epoxide Oxidation (e.g., Cytochrome P450)

Biosynthetic logical relationship from GGPP to asbestinin epoxide.

Quantitative Data & Biological Activity

The dense oxygenation and rigid stereochemistry of asbestinins confer significant biological activities. Recent pharmacological evaluations highlight their potential as anti-inflammatory and cytotoxic agents. Table 1 summarizes the structural features and bioactivities of key asbestinin derivatives.

Table 1: Structural Features and Biological Activity of Selected Asbestinins

CompoundCore SkeletonKey Functional GroupsBiological Activity
Asbestinin-1 Oxatricyclo[6.6.1.0^{2,7}]pentadecaneDiol, ButyrateAntimicrobial [1]
Asbestinin Epoxide Oxatricyclo[6.6.1.0^{2,7}]pentadecaneEpoxide, AcetateCytotoxic[1]
11-Acetoxy-4-deoxyasbestinin D Oxatricyclo[6.6.1.0^{2,7}]pentadecaneAcetoxy, Ether bridgeCytotoxic (CHO-K1, ED50=4.82 µg/mL) [2]
Asbestinin 27 Oxatricyclo[6.6.1.0^{2,7}]pentadecaneButyrate at C-4Anti-inflammatory (TNF-α reduction) [3]
Asbestinin 28 Oxatricyclo[6.6.1.0^{2,7}]pentadecaneAcetate at C-4Anti-inflammatory (IL-6 reduction) [3]

Experimental Protocols: Isolation & Structural Elucidation

To ensure scientific integrity, the structural elucidation of asbestinin epoxide relies on a self-validating system combining advanced 2D NMR spectroscopy with chemical derivatization.

Protocol 1: Isolation and NMR-Based Stereochemical Mapping

Causality Check: Standard 1D NMR and J-coupling analysis are insufficient for medium-sized rings (like the 11-membered ring in asbestinins) due to conformational averaging. Therefore, spatial proximity mapping via NOESY/ROESY is mandatory to establish relative stereochemistry [3].

  • Extraction & Partitioning: Lyophilize the biological specimen (Briareum asbestinum) and extract exhaustively with a 1:1 mixture of CH2Cl2 and MeOH. Rationale: This solvent system effectively penetrates the coral matrix and solubilizes medium-polarity oxygenated diterpenes.

  • Chromatographic Fractionation: Subject the crude extract to silica gel vacuum liquid chromatography (VLC) using a gradient of hexanes to ethyl acetate. Purify the target fractions using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) to isolate pure asbestinin epoxide.

  • Planar Structure Elucidation (2D NMR):

    • Utilize COSY to map contiguous spin systems (e.g., the proton network around the cyclohexane ring).

    • Utilize HMBC to bridge these spin systems across quaternary carbons and heteroatoms, specifically confirming the oxatricyclo[6.6.1.0^{2,7}]pentadecane ether bridge.

  • Stereochemical Assignment (NOESY): Acquire NOESY spectra with a mixing time optimized for medium-sized molecules (typically 300-500 ms). Key transannular NOE correlations between the angular methyls and the protons of the epoxide ring will dictate the relative configuration [3].

  • Self-Validating Chemical Derivatization: To unequivocally confirm the structure of natural asbestinin epoxide, subject a known precursor (e.g., asbestinin-2) to epoxidation using m-chloroperoxybenzoic acid (mCPBA). The spectral alignment of the synthetic derivative with the natural isolate validates the stereochemical assignment [1].

IsolationWorkflow Extract Briareum asbestinum Extraction (MeOH/CH2Cl2) Fraction Silica Gel & HPLC Fractionation Extract->Fraction Solvent Partitioning NMR1D 1D NMR (1H, 13C) & HRMS Fraction->NMR1D Pure Compound NMR2D 2D NMR (COSY, HSQC, HMBC) Planar Structure NMR1D->NMR2D Skeleton Mapping NOESY NOESY / ROESY Relative Stereochemistry NMR2D->NOESY Spatial Proximity Deriv Chemical Derivatization (e.g., Epoxidation) NOESY->Deriv Empirical Validation Absolute Absolute Configuration (Total Synthesis / X-ray) Deriv->Absolute Final Confirmation

Step-by-step experimental workflow for the isolation and structural elucidation of asbestinins.

Experimental Protocols: Total Synthesis & Absolute Configuration

The absolute configuration of the asbestinin family was confirmed via the enantioselective total synthesis of 11-acetoxy-4-deoxyasbestinin D, a closely related analog [2]. The synthesis of the oxatricyclic core and subsequent epoxidation requires precise stereocontrol.

Protocol 2: Enantioselective Synthesis of the Asbestinin Core

Causality Check: Traditional macrolactonization or etherification methods fail to close the 9-membered oxonene ring due to severe transannular strain. Therefore, Ring-Closing Metathesis (RCM) is employed as the kinetic driving force to form the medium-sized ring [2].

  • Establishment of the C-2 Stereocenter: Initiate the synthesis with a highly selective asymmetric glycolate aldol addition. Rationale: This establishes the initial chiral anchor, which will dictate the facial selectivity of all subsequent transformations.

  • Oxonene Ring Formation (RCM): Treat the diene intermediate with a Grubbs-type ruthenium catalyst to execute the ring-closing metathesis. This efficiently constructs the strained 9-membered ether ring.

  • Intramolecular Diels-Alder (IMDA) Cycloaddition: Subject the macrocycle to thermal conditions to induce an IMDA reaction. Rationale: The IMDA cycloaddition is the linchpin of this strategy; it simultaneously establishes the relative configuration at C-1, C-10, and C-14 in a single concerted step, bypassing the risk of stepwise epimerization [2].

  • Stereoselective Epoxidation: To generate the epoxide moiety (as seen in asbestinin epoxide and related synthetic intermediates), treat the resulting olefin with a chiral dioxirane generated in situ (e.g., Shi asymmetric epoxidation protocol). Rationale: While mCPBA often yields a mixture of diastereomeric epoxides due to weak substrate bias, the Shi epoxidation catalyst overrides inherent substrate biases to deliver the desired epoxide with high diastereocontrol [5].

Conclusion

The structural elucidation and synthesis of asbestinin epoxide represent a triumph of modern natural product chemistry. The unique oxatricyclo[6.6.1.0^{2,7}]pentadecane core, born from a biosynthetic 1,2-methyl shift, creates a highly rigid and stereochemically dense scaffold. By utilizing self-validating protocols—pairing NOESY-driven NMR assignments with chemical derivatization and enantioselective total synthesis—researchers have successfully mapped its absolute configuration. Moving forward, the potent anti-inflammatory and cytotoxic profiles of the asbestinins position them as highly valuable leads for targeted drug development.

References

  • Title: THE NATURAL PRODUCTS CHEMISTRY OF GORGONIAN CORALS OF GENUS BRI...
  • Source: acs.
  • Source: mdpi.
  • Source: acs.
  • Title: Total Syntheses of 11-Acetoxy-4-deoxyasbestinin D, 4-Deoxyasbestinin C...
Exploratory

Biosynthesis Pathways of Asbestinane-Type Marine Diterpenoids: A Comprehensive Technical Guide

Executive Summary Marine diterpenoids isolated from octocorals (phylum Cnidaria), particularly of the genus Briareum, represent a structurally diverse and pharmacologically potent class of secondary metabolites[1]. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine diterpenoids isolated from octocorals (phylum Cnidaria), particularly of the genus Briareum, represent a structurally diverse and pharmacologically potent class of secondary metabolites[1]. Among these, the asbestinane skeletal class is distinguished by its highly oxygenated, irregular polycyclic framework. For decades, the biosynthetic origin of these defensive molecules was a subject of intense debate, often misattributed entirely to symbiotic dinoflagellates (zooxanthellae). As a Senior Application Scientist navigating marine natural product drug discovery, understanding the true genetic and enzymatic origins of these compounds is critical. This whitepaper deconstructs the biosynthetic logic of asbestinanes, providing field-proven methodologies for pathway elucidation and heterologous expression.

The Evolutionary Paradigm Shift: Animal-Encoded Terpene Cyclases

Historically, the supply bottleneck for marine diterpenoids hindered clinical development. The assumption that unculturable microbial symbionts were the sole producers of these metabolites led to dead ends in scalable production. However, recent transcriptomic and genomic breakthroughs have definitively proven that soft corals themselves encode ancient terpene biosynthetic gene clusters[2].

By mining the genomes of octocorals like Erythropodium caribaeorum and Briareum asbestinum, researchers have identified functional animal-encoded terpene cyclases (TCs) and Cytochrome P450s (CYPs)[2]. This evolutionary adaptation allows corals to synthesize their own chemical defenses, independent of their microbiome, opening new avenues for synthetic biology and heterologous production of asbestinane precursors.

Mechanistic Pathway: From GGPP to Asbestinane

The biogenesis of the asbestinane skeleton is a masterclass in enzymatic skeletal rearrangement. The pathway is a sequential cascade of macrocyclization, transannular bicyclization, and a defining methyl migration.

  • Macrocyclization: The pathway initiates with the universal acyclic precursor, geranylgeranyl pyrophosphate (GGPP). A coral-encoded terpene cyclase catalyzes the ionization of the pyrophosphate and subsequent intramolecular attack, yielding the 14-membered macrocyclic cembrane skeleton[2].

  • Bicyclization: The cembrane intermediate undergoes a highly stereospecific C-2/C-11 cyclization. This transannular reaction generates the eunicellin (cladiellane) skeleton, which features a rigid bicyclo[8.4.0]tetradecane core[3].

  • Oxidation & Etherification: Subsequent oxidations, likely mediated by localized CYPs, introduce hydroxyl groups that undergo intramolecular etherification to form the briarellin structural class[1].

  • Skeletal Rearrangement (The Asbestinane Shift): The defining step that separates asbestinanes from their eunicellin/briarellin precursors is a Wagner-Meerwein-type 1,2-methyl shift. The C-20 methyl group migrates from C-11 to C-12 within the six-membered ring[3]. This migration relieves steric strain and establishes the irregular asbestinane framework, which is subsequently decorated with acetate and hydroxyl groups to yield terminal metabolites like asbestinin-1 through asbestinin-28[4].

Biosynthesis GGPP GGPP (Acyclic C20) Cembrane Cembrane (14-membered ring) GGPP->Cembrane Terpene Cyclase (Macrocyclization) Eunicellin Eunicellin (Bicyclo[8.4.0]) Cembrane->Eunicellin C-2/C-11 Cyclization Briarellin Briarellin (Ether-bridged) Eunicellin->Briarellin CYP450 Oxidation & Etherification Asbestinane Asbestinane (C-11 to C-12 Methyl Migration) Eunicellin->Asbestinane Direct Migration (Alternative Route) Briarellin->Asbestinane 1,2-Methyl Shift (C-20 Migration)

Biosynthetic pathway of asbestinane diterpenoids highlighting the critical C-20 methyl migration.

Quantitative Data & Structural Diversity

To effectively target these pathways for drug discovery, one must understand the structural relationships between the intermediate skeletons. Table 1 summarizes the key quantitative and structural features of the octocoral diterpenoid metabolome.

Skeleton ClassCore Ring SystemKey Biosynthetic TransformationRepresentative CompoundTypical Bioactivity Profile
Cembrane 14-membered macrocycleMacrocyclization of GGPPCembrene AAntimicrobial, Cytotoxic
Eunicellin Bicyclo[8.4.0]tetradecaneC-2/C-11 cyclization of cembraneEleutherobinPotent Microtubule Stabilization
Briarellin Bicyclo[8.4.0] + ether bridgeOxidation & etherificationBriarellin AAnti-inflammatory
Asbestinane Bicyclo[8.4.0] (modified)C-20 methyl migration (C-11 to C-12)Asbestinin-1Cytotoxic, Antiviral
Briarane Bicyclo[8.4.0] + γ-lactoneExtensive oxidation & lactonizationBriaexcavatolideAnti-inflammatory

Field-Proven Experimental Methodologies

As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems . The following protocols detail how to elucidate and validate the asbestinane biosynthesis pathway, focusing on the causality behind each methodological choice.

Protocol 1: Heterologous Expression of Coral Terpene Cyclases

Native E. coli lacks a sufficient GGPP pool for robust diterpene production. Therefore, we utilize an engineered host to force the metabolic flux toward our target.

Step-by-Step Methodology:

  • Transcriptomic Mining: Extract total RNA from Briareum asbestinum tissue. Use Hidden Markov Models (HMMs) built from known microbial and plant terpene cyclases to identify putative animal-encoded TC sequences in the assembled transcriptome.

  • Vector Construction: Synthesize the codon-optimized TC gene and clone it into a pET28a expression vector using Gibson Assembly.

  • Host Engineering (Causality): Transform the vector into E. coli BL21(DE3) co-expressing a heterologous mevalonate (MVA) pathway and a GGPP synthase. Why? This bypasses the native MEP pathway bottleneck, ensuring a massive intracellular pool of GGPP substrate.

  • Expression & Extraction: Induce with 0.5 mM IPTG at 18°C for 72 hours. Overlay the culture with 10% (v/v) dodecane. Why? Dodecane acts as an organic sink, continuously extracting the volatile/hydrophobic diterpene products and preventing cellular toxicity.

  • Self-Validation Check: Run a parallel expression using an empty pET28a vector. If the GC-MS chromatogram of the dodecane layer from the empty vector control lacks the target terpene peak, the system inherently validates that the coral TC gene is solely responsible for the cyclization, ruling out native E. coli background metabolism.

Workflow Step1 1. Transcriptomic Mining (Identify Coral TCs) Step2 2. Vector Construction (pET28a + TC Gene) Step1->Step2 Step3 3. Heterologous Expression (E. coli with MVA pathway) Step2->Step3 Step4 4. In Vitro/In Vivo Assay (Dodecane Overlay) Step3->Step4 Step5 5. GC-MS & NMR Analysis (Structural Validation) Step4->Step5

Step-by-step experimental workflow for the heterologous expression and validation of coral TCs.

Protocol 2: NMR-Based Tracking of the C-11 to C-12 Methyl Migration

To definitively prove the conversion of a eunicellin precursor to an asbestinane, isotopic labeling coupled with advanced NMR is required.

Step-by-Step Methodology:

  • Isotope Feeding: Feed 13C -labeled mevalonolactone to the engineered E. coli strain expressing the full asbestinane pathway (TC + CYPs).

  • Purification: Isolate the resulting diterpenoids using preparative HPLC (C18 column, Acetonitrile/Water gradient).

  • NMR Acquisition (Causality): Acquire 1D 13C , 2D HMBC (Heteronuclear Multiple Bond Correlation), and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra. Why? HMBC is critical to trace the 3-bond coupling of the migrated C-20 methyl protons to the newly adjacent C-12 and C-13 carbons. NOESY confirms the relative stereochemistry post-migration, ensuring the structural integrity of the asbestinane core.

  • Self-Validation Check: Compare the 13C

    13C scalar coupling constants ( JCC​ ) of the labeled product against natural abundance standards. The specific splitting patterns inherently self-validate the intact incorporation of the isoprene units and confirm the exact origin of the migrated C-20 methyl group, eliminating any assignment ambiguities.

Conclusion

The biosynthesis of asbestinane-type marine diterpenoids represents a highly evolved chemical defense mechanism native to octocorals. By leveraging transcriptomics and engineered heterologous hosts, modern drug development can bypass the ecological limitations of harvesting wild corals. Understanding the precise enzymatic steps—from GGPP macrocyclization to the defining C-11/C-12 methyl migration—enables scientists to rationally design synthetic biology platforms for the scalable production of these potent anti-inflammatory and cytotoxic agents.

References

  • Scesa, P. D., Lin, Z., & Schmidt, E. W. (2022). Ancient defensive terpene biosynthetic gene clusters in the soft corals. Nature Chemical Biology. URL: [Link]

  • Rodríguez, A. D., Cóbar, O. M., & Martínez, N. (1994). Isolation and structures of sixteen new asbestinin diterpenes from the Caribbean gorgonian Briareum asbestinum. Journal of Natural Products. URL: [Link]

  • Berrue, F., & Kerr, R. G. (2009). Diterpenes from gorgonian corals. Natural Product Reports. URL: [Link]

  • Roullier, C., et al. (2011). The 2,11-Cyclized Cembranoids: Cladiellins, Asbestinins, and Briarellins (Period 1998–2010). Journal of Natural Products. URL: [Link]

Sources

Foundational

Physicochemical Profiling and Pharmacological Potential of Asbestinin Epoxide (CAS 75961-66-9)

Executive Summary Marine environments represent a prolific frontier for the discovery of structurally complex secondary metabolites. Among these, gorgonian octocorals of the genus Briareum (specifically Briareum asbestin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine environments represent a prolific frontier for the discovery of structurally complex secondary metabolites. Among these, gorgonian octocorals of the genus Briareum (specifically Briareum asbestinum) synthesize a unique class of highly oxygenated, tetracyclic diterpenes known as asbestinins. Asbestinin epoxide (CAS 75961-66-9) —specifically the 6β,7β-epoxide derivative of asbestinin-2—stands out as a critical node in marine pharmacognosy. This whitepaper provides an in-depth technical analysis of its structural biology, physicochemical properties, immunomodulatory mechanisms, and the self-validating protocols required for its isolation.

Structural Architecture and Biosynthetic Logic

The chemical architecture of asbestinin epoxide is defined by a highly rigid tetracyclic framework. Asbestinins belong to the broader family of marine diterpenoids but are specifically classified as oxa-bridged 2,11-cyclized cembranoids .

The Causality of Structural Rigidity: Biosynthetically, asbestinins are derived from eunicellin precursors. The defining structural divergence occurs via a Wagner-Meerwein rearrangement, which forces the migration of a methyl group from the C-11 position to the C-12 position within the six-membered ring, as detailed in the foundational structural studies published in the [1].

This methyl migration, coupled with the internal oxa-bridge (ether linkage), locks the macrocyclic skeleton into a highly specific conformational state. For CAS 75961-66-9, the presence of the 6β,7β-epoxide moiety introduces localized ring strain and a highly specific hydrogen-bond acceptor site. This epoxide ring is not merely a structural anomaly; it acts as a precise docking interface that modulates the molecule's binding affinity to intracellular inflammatory targets, preventing the rapid enzymatic degradation often seen in un-epoxidized terrestrial terpenes.

Physicochemical Properties

To facilitate analytical tracking and pharmacological formulation, the core physicochemical properties of asbestinin epoxide are summarized below. These metrics are critical for validating the purity of isolated fractions during drug development workflows.

PropertyValue / Description
Chemical Name Asbestinin epoxide (Asbestinin-2 6β,7β-epoxide)
CAS Registry Number 75961-66-9
Molecular Formula C₂₆H₄₀O₇
Molecular Weight 464.598 g/mol
Physical State Viscous Oil
Optical Rotation ([α]D) -21° (c = 0.3 in Methanol)
Key Structural Features Tetracyclic core, oxa-bridge, 6β,7β-epoxide, esterified side chains
Solubility Profile Soluble in Methanol, Ethyl Acetate, Dichloromethane; Insoluble in Water

Pharmacological Mechanisms: Anti-Inflammatory Pathways

Marine diterpenes of the asbestinin and briarellin classes exhibit profound immunomodulatory effects. Asbestinin epoxide functions as a potent anti-inflammatory agent by disrupting the signaling cascades triggered by lipopolysaccharides (LPS) in macrophages, a mechanism extensively documented in recent studies on Briareum asbestinum metabolites in [2].

Mechanism of Action (Causality): When macrophages are exposed to LPS, the Toll-like receptor 4 (TLR4) pathway is activated, leading to the nuclear translocation of the transcription factor NF-κB. Asbestinin epoxide acts upstream of the transcriptional machinery. The rigid stereochemistry of the oxa-bridged core, combined with the electrophilic potential of the 6,7-epoxide, allows the molecule to allosterically inhibit kinase mediators involved in NF-κB activation. By preventing NF-κB from entering the nucleus, asbestinin epoxide directly downregulates the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppresses the expression of cyclooxygenase-2 (COX-2).

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8) NFKB->CYTO COX2 COX-2 Expression (PGE2 Production) NFKB->COX2 ASB Asbestinin Epoxide (CAS 75961-66-9) ASB->NFKB Inhibits ASB->CYTO ASB->COX2

Fig 1. Mechanism of action: Asbestinin epoxide inhibiting LPS-induced inflammatory pathways.

Experimental Methodology: Isolation and Structural Elucidation

To ensure scientific integrity, the isolation of asbestinin epoxide must be executed as a self-validating system . The physical extraction must be inextricably linked to high-resolution analytical confirmation to prove the stereochemical fidelity of the final isolate.

Step-by-Step Protocol

Phase 1: Exhaustive Extraction

  • Collection & Preparation: Collect Briareum asbestinum (typically via SCUBA), immediately flash-freeze, and mince the organism to maximize surface area.

  • Sequential Solvent Partitioning: Exhaustively extract the biomass using a gradient of solvents: n-hexane, followed by ethyl acetate (EtOAc), and finally methanol (MeOH).

    • Causality:n-Hexane selectively strips away non-polar sterols and bulk lipids that would otherwise foul chromatographic columns. EtOAc specifically targets the moderately polar, highly oxygenated diterpenoid fraction (where asbestinins reside). MeOH ensures complete recovery of any remaining polar analogs.

Phase 2: Fractionation and Purification 3. Solid Phase Extraction (SPE): Subject the combined EtOAc/MeOH extract to reverse-phase SPE.

  • Causality: This step acts as a crude filter, separating the target diterpenes from bulk marine pigments and highly polar salts.

  • RP-HPLC Resolution: Purify the diterpene-rich fraction using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a precise Methanol/H₂O gradient.

    • Causality: Asbestinins often co-elute as complex diastereomeric mixtures. RP-HPLC provides the necessary theoretical plates to resolve the 6β,7β-epoxide (CAS 75961-66-9) from its closely related 6E-isomers and un-epoxidized precursors.

Phase 3: Self-Validation via Structural Elucidation 5. HRMS Confirmation: Analyze the purified isolate using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-TOF-MS). The presence of an exact mass peak corresponding to [M + Na]⁺ or[M + K]⁺ for C₂₆H₄₀O₇ validates the molecular formula. 6. 2D NMR Stereochemical Mapping: Conduct 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments.

  • Causality: Mass spectrometry alone cannot differentiate asbestinin epoxide from eunicellin isomers. HMBC correlations are required to prove the C-11 to C-12 methyl migration, while NOESY cross-peaks definitively validate the β-orientation of the 6,7-epoxide ring, closing the validation loop of the extraction protocol. This rigorous analytical approach is standard for complex marine diterpenes, as demonstrated in [3].

Workflow N1 Briareum asbestinum Collection & Mincing N2 Exhaustive Extraction (n-Hexane, EtOAc, MeOH) N1->N2 N3 Solvent Partitioning & Concentration N2->N3 N4 Silica Gel / SPE Fractionation N3->N4 N5 RP-HPLC Purification (MeOH/H2O) N4->N5 N6 Asbestinin Epoxide (Pure Compound) N5->N6 N7 Structural Elucidation (1D/2D NMR, HRMS) N6->N7

Fig 2. Self-validating extraction and purification workflow for asbestinin epoxide.

References

  • Stierle, D. B., Carté, B., Faulkner, D. J., Tagle, B., & Clardy, J. (1980). "The asbestinins, a novel class of diterpenes from the gorgonian Briareum asbestinum." Journal of the American Chemical Society. Available at:[Link]

  • Rodríguez, I. I., et al. (2020). "New Eunicellin-Type Diterpenes from the Panamanian Octocoral Briareum asbestinum." Marine Drugs (MDPI / PMC). Available at:[Link]

  • Clark, J. S., et al. (2020). "Total Syntheses of 11-Acetoxy-4-deoxyasbestinin D, 4-Deoxyasbestinin C, Asbestinin-10, -20, -21 and -23." Chemistry - A European Journal (PMC). Available at:[Link]

  • TeroKit Database. "Asbestinin Epoxide (TKC000433)." QMCLab. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Semi-Synthesis of Asbestinin Epoxide via Stereoselective Epoxidation of Asbestinin-2

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Marine natural product synthesis, structural validation, and late-stage functionalization. Introduction & Scope Mari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Marine natural product synthesis, structural validation, and late-stage functionalization.

Introduction & Scope

Marine soft corals of the genus Briareum (e.g., Briareum asbestinum) are prolific sources of highly oxygenated, 2,11-cyclized cembranoid diterpenes, notably the asbestinanes and briarellins. Asbestinin-2 is a prominent, structurally complex member of this class. Historically, the semi-synthesis of asbestinin epoxide directly from asbestinin-2 served as a pivotal chemical interconversion used to unambiguously assign the relative stereochemistry and structural framework of naturally occurring asbestinin epoxide[1].

This application note provides a validated, self-consistent protocol for the stereoselective epoxidation of asbestinin-2 using meta-chloroperoxybenzoic acid (m-CPBA). By detailing the mechanistic rationale, reaction conditions, and isolation procedures, this guide ensures high-fidelity reproducibility for researchers engaged in the2[2].

Mechanistic Rationale & Causality

The transformation relies on the electrophilic oxygen transfer from m-CPBA to the electron-rich alkene of asbestinin-2. As a Senior Application Scientist, it is critical to understand why these specific conditions are employed:

  • Reagent Selection (m-CPBA): m-CPBA is selected over other epoxidizing agents (e.g., dimethyldioxirane or transition-metal catalyzed peroxides) due to its operational simplicity, mild conditions, and excellent chemoselectivity. It efficiently epoxidizes isolated alkenes while remaining completely compatible with the delicate ester and acetate functionalities present on the asbestinane skeleton[3].

  • Stereocontrol via Substrate Rigidity: The asbestinane core is a highly rigid oxatricyclic framework. This inherent steric bulk dictates the facial selectivity of the epoxidation. The peroxy acid approaches the alkene exclusively from the less sterically hindered face, resulting in high diastereoselectivity. The "butterfly mechanism" of the transition state ensures a concerted, stereospecific syn-addition of the oxygen atom, 4[5].

  • Temperature Control: Initiating the reaction at 0 °C controls the exothermic nature of the peroxy acid addition and minimizes side reactions such as epoxide ring-opening or transesterification. Gradually warming to room temperature ensures complete kinetic conversion of the starting material.

Experimental Workflow

Workflow Start Asbestinin-2 (Starting Material) Reaction Epoxidation (m-CPBA, CH2Cl2, 0 °C to RT) Start->Reaction Dissolve in anhydrous solvent Quench Quenching (Na2S2O3 then NaHCO3) Reaction->Quench TLC indicates completion Extraction Liquid-Liquid Extraction (CH2Cl2 / H2O) Quench->Extraction Peroxides destroyed Purification Flash Chromatography (Silica Gel) Extraction->Purification Organic layer concentrated Product Asbestinin Epoxide (Target Product) Purification->Product Elute & pool fractions

Experimental workflow for the semi-synthesis of asbestinin epoxide from asbestinin-2.

Materials and Reagents

  • Substrate: Asbestinin-2 (isolated from Briareum asbestinum or obtained via prior synthesis).

  • Reagents: meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% active, purified by washing with pH 7.4 buffer if high purity is required).

  • Solvents: Dichloromethane (CH₂Cl₂, anhydrous), Hexanes, Ethyl Acetate (EtOAc).

  • Quenching/Washing Solutions: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃), saturated aqueous Sodium Bicarbonate (NaHCO₃), saturated aqueous NaCl (brine).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

Step-by-Step Protocol

Self-Validating System: This protocol embeds specific observational and analytical checkpoints to ensure the process remains on track and safe.

Step 1: Reaction Setup
  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolve asbestinin-2 (1.0 equiv, e.g., 50 mg) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the newly formed epoxide and degradation of the peroxy acid.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Epoxidation
  • Add m-CPBA (1.2 to 1.5 equiv) in a single portion to the stirred solution.

    • Causality: A slight excess of m-CPBA ensures complete consumption of the starting material, but excessive amounts are avoided to prevent over-oxidation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature.

  • Checkpoint 1 (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) (eluent: Hexanes/EtOAc, typically 7:3 v/v). The reaction is deemed complete when the starting material spot disappears and a new, more polar spot (asbestinin epoxide) appears.

Step 3: Quenching and Workup
  • Once complete (typically 2–4 hours), cool the mixture back to 0 °C.

  • Quench the reaction by adding an equal volume of saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Causality: Na₂S₂O₃ reduces any unreacted m-CPBA to meta-chlorobenzoic acid (m-CBA), preventing explosive peroxide concentration during solvent removal.

    • Checkpoint 2 (Safety Validation): A negative starch-iodide paper test confirms the complete destruction of active peroxides.

  • Add saturated aqueous NaHCO₃ and stir for an additional 15 minutes.

    • Causality: NaHCO₃ deprotonates the m-CBA byproduct, converting it to its water-soluble sodium salt, which selectively partitions into the aqueous layer.

Step 4: Extraction and Purification
  • Transfer the biphasic mixture to a separatory funnel and separate the organic (CH₂Cl₂) layer.

  • Extract the aqueous layer twice with fresh CH₂Cl₂.

  • Combine the organic layers and wash with brine to remove residual water and salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, water bath <30 °C to prevent thermal degradation of the epoxide).

  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc.

  • Pool fractions containing the pure asbestinin epoxide (verified by TLC) and concentrate in vacuo.

Data Presentation & Analytical Validation

The structural conversion from asbestinin-2 to asbestinin epoxide is primarily confirmed by the disappearance of olefinic proton signals and the emergence of upfield oxirane proton signals in the ¹H NMR spectrum.

ParameterAsbestinin-2 (Starting Material)Asbestinin Epoxide (Product)Analytical Significance
TLC Retention Factor (R_f) ~0.65 (Hexanes/EtOAc 7:3)~0.45 (Hexanes/EtOAc 7:3)The addition of the epoxide oxygen increases the molecule's polarity, lowering the R_f value.
¹H NMR (Alkene vs. Epoxide) Olefinic protons: δ ~5.2 – 5.8 ppmOxirane protons: δ ~2.8 – 3.2 ppmConfirms the successful transformation of the C=C double bond into an oxirane ring.
Mass Spectrometry (m/z) [M+H]⁺ corresponding to C₂₆H₄₀O₆[M+H]⁺ corresponding to C₂₆H₄₀O₇An addition of 16 Da confirms the incorporation of exactly one oxygen atom.
IR Spectroscopy C=C stretch ~1640 cm⁻¹C-O-C (epoxide) stretch ~850–1250 cm⁻¹Validates functional group interconversion.

References

  • THE NATURAL PRODUCTS CHEMISTRY OF GORGONIAN CORALS OF GENUS BRIAREUM Source: CLOCKSS URL
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL
  • Synthesis of Epoxides | 13.
  • Total Syntheses of 11‐Acetoxy‐4‐deoxyasbestinin D, 4‐Deoxyasbestinin C, Asbestinin‐10, ‐20, ‐21 and ‐23 Source: NIH / PMC URL

Sources

Application

Application Note: Antimicrobial Screening Protocols for Marine Diterpene Asbestinin Epoxide

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Overcoming lipophilicity and precipitation artifacts in high-throughput antimicrobial screening of marine-derived eunicellin-type...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Focus: Overcoming lipophilicity and precipitation artifacts in high-throughput antimicrobial screening of marine-derived eunicellin-type diterpenoids.

Introduction and Mechanistic Rationale

Marine invertebrates, particularly gorgonian octocorals like Briareum asbestinum, are prolific sources of structurally complex secondary metabolites[1]. Among these, asbestinin epoxide—a highly oxygenated eunicellin-type diterpene—has garnered significant attention for its diverse pharmacological profile, which includes potent anti-inflammatory and antimicrobial properties[2].

However, screening marine diterpenes presents a fundamental biophysical challenge: high lipophilicity . Standard agar disk-diffusion assays rely on the aqueous solubility of a compound to migrate through an agar matrix. Highly hydrophobic compounds like asbestinin epoxide fail to diffuse, leading to false-negative results. Furthermore, when introduced into aqueous bacterial culture media, these diterpenes often precipitate, creating a cloudy suspension that artificially inflates optical density (OD) readings, thereby masking true antimicrobial inhibition.

To circumvent these issues, this application note details a modified Broth Microdilution Assay utilizing a resazurin colorimetric readout. This protocol is designed as a self-validating system that aligns with Clinical and Laboratory Standards Institute (CLSI) guidelines[3], ensuring robust, reproducible, and artifact-free Minimum Inhibitory Concentration (MIC) determinations[4].

Mechanism A Asbestinin Epoxide (Lipophilic Diterpene) B Bacterial Membrane Accumulation A->B Hydrophobic Interaction C Membrane Disruption / Permeabilization B->C D Cell Death (Bactericidal Effect) C->D

Fig 1: Proposed membrane-targeted antimicrobial mechanism of asbestinin epoxide.

Experimental Design & Causality

Every step in this protocol is engineered to address the specific physiochemical properties of marine diterpenes:

  • Co-solvent Selection (DMSO): Asbestinin epoxide is insoluble in water. We utilize Dimethyl Sulfoxide (DMSO) to create a concentrated stock. Causality: The final concentration of DMSO in the assay must strictly not exceed 1% (v/v). Concentrations above 1% can independently compromise bacterial membrane integrity, leading to synergistic false-positive inhibition.

  • Resazurin Addition: Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink and highly fluorescent). Causality: Because diterpene precipitation mimics bacterial turbidity, standard OD 600​ readings are unreliable. Resazurin provides a definitive, metabolism-dependent colorimetric readout that is unaffected by compound precipitation.

  • Self-Validating Controls: The assay architecture includes internal controls (Sterility, Growth, and Solvent) on every single plate to ensure that environmental contamination or solvent toxicity does not skew the data.

ScreeningWorkflow A Asbestinin Epoxide (Purified Marine Diterpene) B DMSO Solubilization (Max 1% final conc.) A->B C Broth Microdilution (96-well plate setup) B->C D Bacterial Inoculation (5 x 10^5 CFU/mL) C->D E Incubation (37°C, 18-24 hrs) D->E F Resazurin Indicator (Colorimetric Validation) E->F G MIC & MBC Determination F->G H Quality Control (Pos/Neg Controls) H->C Validate

Fig 2: High-throughput broth microdilution workflow for lipophilic marine diterpenes.

Step-by-Step Protocol

Preparation of Reagents and Inoculum
  • Compound Stock: Dissolve purified asbestinin epoxide in 100% molecular-grade DMSO to a concentration of 10 mg/mL. Store at -20°C in amber vials to prevent photo-degradation.

  • Resazurin Solution: Prepare a 0.015% (w/v) resazurin sodium salt solution in sterile distilled water. Filter-sterilize (0.22 µm) and store in the dark at 4°C.

  • Bacterial Inoculum: Cultivate the target bacterial strains (e.g., S. aureus, P. aeruginosa) on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final assay inoculum of 5×105 CFU/mL[3].

96-Well Plate Setup (Broth Microdilution)
  • Dispense 100 µL of CAMHB into columns 2 through 12 of a sterile 96-well flat-bottom microtiter plate.

  • In column 1, add 196 µL of CAMHB and 4 µL of the 10 mg/mL asbestinin epoxide stock (Initial well concentration: 200 µg/mL; DMSO: 2%).

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard 100 µL from column 10. (Concentration range: 100 µg/mL down to 0.19 µg/mL).

  • Self-Validation Controls:

    • Column 11 (Growth Control): 100 µL CAMHB + 1% DMSO (No diterpene).

    • Column 12 (Sterility Control): 200 µL CAMHB only.

Inoculation and Incubation
  • Add 100 µL of the prepared bacterial inoculum ( 5×105 CFU/mL) to columns 1 through 11.

    • Note: The addition of the 100 µL inoculum halves the concentration of the compound and the DMSO. The maximum tested concentration becomes 100 µg/mL, and the maximum DMSO concentration drops to a safe 1% (v/v).

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 37°C for 18–24 hours under static conditions.

Resazurin Colorimetric Readout
  • Following incubation, carefully remove the breathable seal.

  • Add 30 µL of the 0.015% resazurin solution to all wells.

  • Re-incubate the plate at 37°C for 2 to 4 hours.

  • Observation: A color change from blue to pink indicates active bacterial metabolism (resazurin reduced to resorufin). The MIC is defined as the lowest concentration of asbestinin epoxide that prevents the color change (remains blue).

Data Presentation and Quantitative Analysis

To ensure standardized reporting across marine natural product screening, MIC values should be categorized based on established pharmacological thresholds for crude and pure metabolites[4].

Table 1: Quantitative Interpretation of MIC Values for Pure Diterpenes
MIC Range ( μ g/mL)Antimicrobial Efficacy RatingMechanistic Implication
< 10.0 Potent / High Activity Strong specific target binding or rapid membrane permeabilization. Highly promising for lead optimization.
10.0 – 50.0 Moderate Activity Clinically relevant, likely requires structural modification (e.g., epoxidation tweaking) to improve efficacy.
51.0 – 100.0 Weak Activity Non-specific hydrophobic interactions. Limited therapeutic potential without major synthetic modification.
> 100.0 Inactive Compound fails to penetrate the bacterial envelope or is actively effluxed by the pathogen.
Table 2: Self-Validating Plate Layout & Expected Outcomes
Well TypeContentsExpected Resazurin ColorImplication if Failed
Test Wells Broth + Bacteria + Asbestinin EpoxideBlue (Inhibited) / Pink (Growth)N/A (Experimental Data)
Growth Control Broth + Bacteria + 1% DMSOPink Bacteria are dead/unhealthy, or 1% DMSO is toxic to this specific strain.
Sterility Control Broth OnlyBlue Media is contaminated. Entire plate data must be discarded.
Positive Control Broth + Bacteria + GentamicinBlue Bacterial strain has acquired resistance to standard antibiotics.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.org.

Sources

Method

Application Note: High-Fidelity NMR Sample Preparation for the Structure Elucidation of Asbestinin Epoxide

Introduction and Chemical Context Marine-sourced diterpenoids, particularly those isolated from gorgonian octocorals such as Briareum asbestinum, represent a structurally diverse and biologically significant class of nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Marine-sourced diterpenoids, particularly those isolated from gorgonian octocorals such as Briareum asbestinum, represent a structurally diverse and biologically significant class of natural products[1]. Among these, asbestinin epoxide presents unique analytical challenges. As a complex tetracyclic diterpene featuring an oxatricyclo core, multiple stereocenters, and an acid-labile oxirane ring, its absolute structure elucidation relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy[2].

However, the conformational flexibility of the asbestinin skeleton and the severe spectral overlap of aliphatic resonances often confound traditional 2D NMR analyses[3]. Furthermore, the chemical instability of the epoxide moiety demands stringent sample preparation protocols. Standard methodologies that suffice for stable terrestrial metabolites often lead to artifact generation or signal degradation when applied to marine epoxides. This application note details an optimized, self-validating workflow for the isolation, purification, and NMR sample preparation of asbestinin epoxide, ensuring artifact-free data acquisition.

Experimental Workflow

G cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Stringent Sample Preparation cluster_2 Phase 3: Data Acquisition N1 Marine Biomass Extraction (B. asbestinum) N2 Semi-Prep HPLC (Isolating Asbestinin Epoxide) N1->N2 N3 High-Vacuum Desiccation (Removing Residual Solvents) N2->N3 N4 Deuterated Solvent Addition (CDCl3 or C6D6 + TMS) N3->N4 N5 Microfiltration & Tube Loading (Removing Particulates) N4->N5 N6 Sample Degassing (Removing Paramagnetic O2) N5->N6 N7 1D & 2D NMR Suite (Structure Elucidation) N6->N7

Workflow for the isolation and NMR sample preparation of marine diterpenes.

The Causality of Solvent Selection and Analyte Handling

Standard NMR sample preparation often defaults to using off-the-shelf deuterated chloroform (CDCl₃). For marine epoxides like asbestinin epoxide, this is a critical error. Aged CDCl₃ undergoes photolytic degradation to produce trace amounts of deuterium chloride (DCl) and phosgene. Even micromolar concentrations of DCl will catalyze the ring-opening of the oxirane moiety during the prolonged acquisition times (24–72 hours) required for multidimensional NMR suites, leading to degradation artifacts[4].

Furthermore, the highly congested 1.0–2.5 ppm region in the ¹H NMR spectrum of asbestinins can obscure critical scalar couplings[3]. Utilizing benzene-d₆ (C₆D₆) instead of CDCl₃ induces Aromatic Solvent-Induced Shifts (ASIS). The anisotropic magnetic field of the benzene rings differentially shields protons based on their spatial proximity to the solvent, effectively resolving overlapping methyl and methylene signals that are otherwise indistinguishable in chloroform.

Step-by-Step Protocol: High-Fidelity Sample Preparation

Phase 1: Analyte Desiccation
  • Step 1.1: Transfer the semi-preparative HPLC-purified asbestinin epoxide (typically 1–5 mg) into a pre-weighed 2 mL amber glass vial[5].

  • Step 1.2: Evaporate the chromatography solvent (e.g., CH₃CN/H₂O or Hexane/EtOAc) under a gentle stream of high-purity nitrogen.

  • Step 1.3: Subject the vial to high vacuum (< 0.1 Torr) for a minimum of 12 hours.

  • Causality: Residual protonated solvents (especially water and EtOAc) will obscure critical aliphatic and oxygenated methine resonances in the ¹H NMR spectrum, complicating NOESY/ROESY interpretations and suppressing the dynamic range of the receiver.

Phase 2: Solvent Purification & Selection
  • Step 2.1: Select the deuterated solvent. While CDCl₃ is standard in literature[1], C₆D₆ is highly recommended for asbestinins to induce ASIS.

  • Step 2.2: If CDCl₃ must be used, pass 0.6 mL of the solvent through a 2 cm plug of activated basic alumina housed in a glass Pasteur pipette immediately prior to use.

  • Causality: Passing the solvent through basic alumina neutralizes trace DCl generated via photolytic degradation, protecting the acid-labile oxirane ring of the asbestinin epoxide from acid-catalyzed ring-opening[4].

Phase 3: Dissolution and Microfiltration
  • Step 3.1: Add exactly 600 µL of the purified deuterated solvent (containing 0.03% v/v TMS as an internal standard) to the vial containing the desiccated asbestinin epoxide.

  • Step 3.2: Vortex gently for 30 seconds. Do not sonicate.

  • Step 3.3: Draw the solution into a glass syringe and filter it through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube (e.g., Norell Select Series or Wilmad 528-PP).

  • Causality: Particulate matter (dust, silica gel from previous columns) creates magnetic susceptibility gradients, leading to poor shimming and broadened spectral lines. High-resolution 2D NMR requires perfectly homogeneous solutions. Sonication is avoided as localized cavitation heating can induce conformational changes or degradation in sensitive marine metabolites[5].

Phase 4: Degassing and Sealing
  • Step 4.1: Subject the NMR tube to three cycles of freeze-pump-thaw degassing, or gently bubble dry argon gas through the solution using a fused silica capillary for 5 minutes.

  • Step 4.2: Seal the tube immediately with a tight-fitting PTFE cap and wrap the junction with Parafilm.

  • Causality: Dissolved oxygen is paramagnetic. It promotes rapid spin-lattice (T₁) relaxation, which drastically reduces the intensity of Nuclear Overhauser Effect (NOE) enhancements. Strong NOE signals are absolute prerequisites for determining the relative stereochemistry of the rigid tetracyclic asbestinin core[3].

Quantitative Data: NMR Acquisition Parameters

To fully elucidate the structure of asbestinin epoxide, a comprehensive suite of 1D and 2D NMR experiments is required[2]. The following parameters are optimized for a 600 MHz spectrometer equipped with a cryogenically cooled probe.

Experiment TypeNucleusRecommended Scans (ns)Relaxation Delay (d1)Causality / Structural Purpose
¹H 1D Scout ¹H16 - 642.0 sRapid purity check, baseline assessment, and preliminary structural confirmation.
¹³C{¹H} 1D ¹³C1024 - 40962.0 sIdentification of the 20 core diterpene carbons plus ester/epoxide carbons.
DQF-COSY ¹H-¹H16 - 321.5 sTracing contiguous spin systems (e.g., the substituted cyclohexane and oxepane rings).
HSQC ¹H-¹³C8 - 161.5 sOne-bond proton-carbon correlations; resolving overlapping proton signals via ¹³C dispersion.
HMBC ¹H-¹³C32 - 641.5 sLong-range (2-3 bond) correlations to bridge spin systems and position the epoxide/ester groups.
ROESY ¹H-¹H32 - 642.0 sDetermining relative stereochemistry. ROESY is preferred over NOESY for mid-sized molecules (MW ~400-500 Da) where the NOE approaches zero.

Protocol Self-Validation & Quality Control

Before committing instrument time to a 48-hour 2D NMR queue, the sample must pass a self-validating 1D ¹H Scout Scan :

  • Shimming Integrity: The linewidth at half-height of the TMS peak must be < 1.0 Hz. Failure indicates particulate contamination or poor tube quality.

  • Desiccation Verification: The absence of a broad singlet at ~1.56 ppm (in CDCl₃) or ~0.4 ppm (in C₆D₆) confirms the successful removal of water.

  • Analyte Stability: Evaluate the sharpness of the epoxide oxirane protons (typically resonating between 2.8 - 3.2 ppm). If these appear as broad multiplets instead of sharp, well-defined doublets/multiplets, it indicates either conformational exchange or early-stage acid-catalyzed degradation, necessitating immediate sample recovery and repurification.

References

  • New Eunicellin-Type Diterpenes from the Panamanian Octocoral Briareum asbestinum Source: MDPI (Marine Drugs) URL:1[1]

  • Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae Source: Springer Protocols Handbooks (via NIH) URL:5[5]

  • The Discreet Structural Diversity of Briarellins: DU8+ Guided Multiple Structure Revisions Yielded Two Unknown Structural Types Source: The Journal of Organic Chemistry (ACS Publications) URL:3[3]

  • Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities Source: MDPI (Marine Drugs) URL:2[2]

  • Total Syntheses of 11‐Acetoxy‐4‐deoxyasbestinin D, 4‐Deoxyasbestinin C, Asbestinin‐10, ‐20, ‐21 and ‐23 Source: Chemistry - A European Journal (via PMC) URL:4[4]

Sources

Application

Application Note: Total Synthesis Strategies for Asbestinane Marine Metabolites

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Enantioselective synthesis of the asbestinane tricyclic framework (e.g., 11-Acetoxy-4-deoxyasbestinin D) Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Focus: Enantioselective synthesis of the asbestinane tricyclic framework (e.g., 11-Acetoxy-4-deoxyasbestinin D)

Executive Summary & Structural Significance

Asbestinanes are a rare and structurally complex subclass of C2–C11 cyclized cembranoid marine diterpenes, predominantly isolated from Caribbean gorgonian octocorals such as Briareum asbestinum and Briareum polyanthes[1],[2]. While closely related to the eunicellin and briarellin classes, asbestinanes are uniquely distinguished by the migration of a methyl group (CH3-20) from C-11 to C-12[3].

Their architecture features a highly oxygenated tricyclic core comprising a hydroisobenzofuran moiety fused to a challenging 9-membered ether (oxonene) ring. Because these metabolites exhibit promising cytotoxicity against human tumor cell lines and potent antimicrobial properties[3],[4], establishing a scalable, enantioselective synthetic route is critical for downstream drug development. This guide details the landmark synthetic methodologies pioneered by the Crimmins laboratory, which enabled the first successful total synthesis of the asbestinin framework[5].

Retrosynthetic Strategy & Pathway Analysis

The total synthesis of the asbestinane skeleton avoids linear step-by-step ring construction in favor of a highly convergent, conformationally driven approach[5],[6]. The strategy relies on three pivotal transformations:

  • Asymmetric Glycolate Aldol Addition: Precise control of the C-2 stereocenter using a chiral auxiliary.

  • Ring-Closing Metathesis (RCM): Entropically driven formation of the 9-membered oxonene ring.

  • Intramolecular Diels-Alder (IMDA) Cycloaddition: A substrate-controlled thermal cycloaddition that simultaneously sets three contiguous stereocenters (C-1, C-10, and C-14).

Retrosynthesis A Asbestinane Target B Tricyclic Core A->B Late-Stage Additions C Oxonene Intermediate B->C IMDA Cycloaddition D Acyclic Diene C->D RCM E Chiral Glycolate D->E Glycolate Aldol

Caption: Retrosynthetic pathway for asbestinane marine metabolites highlighting key transformations.

Quantitative Data: Key Reaction Metrics

The following table summarizes the optimized conditions, typical yields, and stereochemical outcomes for the three core transformations required to build the asbestinane skeleton[5],[7].

Reaction StepKey Reagents / CatalystTarget TransformationTypical YieldStereoselectivity / Purity
Asymmetric Glycolate Aldol TiCl₄, (-)-sparteine, NMPAcyclic diene precursor formation75–85%dr > 95:5
Ring-Closing Metathesis Grubbs 2nd Gen (10–15 mol%)9-membered oxonene core80–90%> 98% conversion
IMDA Cycloaddition Toluene, BHT, 150 °CTricyclic hydroisobenzofuran65–75%Single endo diastereomer

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and explicit analytical checkpoints to ensure structural integrity before proceeding.

Protocol A: Titanium-Mediated Asymmetric Glycolate Aldol Addition
  • Objective: Assemble the acyclic diene precursor while strictly controlling the C-2 stereocenter.

  • Causality (The "Why"): Utilizing an oxazolidinethione chiral auxiliary is critical. The thiocarbonyl group provides superior bidentate chelation with titanium compared to standard Evans oxazolidinones. This forms a highly rigid Z-enolate transition state, forcing the incoming aldehyde to attack from a single face and ensuring exceptional diastereoselectivity[5],[6].

Methodology:

  • Dissolve the oxazolidinethione glycolate derivative (1.0 equiv) in anhydrous CH₂Cl₂ under an argon atmosphere and cool to 0 °C.

  • Add TiCl₄ (1.1 equiv) dropwise. Stir for 5 minutes to allow initial complexation.

  • Introduce (-)-sparteine (1.1 equiv) dropwise. A distinct color change indicates enolate formation. Stir for 40 minutes at 0 °C.

  • Add N-methyl-2-pyrrolidone (NMP, 1.0 equiv) to modulate the Lewis acidity and enhance reactivity, then cool the mixture to -78 °C.

  • Slowly add the diene-containing aldehyde (1.2 equiv) dissolved in CH₂Cl₂. Stir for 2 hours at -78 °C.

  • Quench: Add saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Purify via flash chromatography. Analyze the product via ¹H NMR; the newly formed carbinol proton should appear as a distinct doublet or multiplet. Confirm the diastereomeric ratio (dr > 95:5) via chiral HPLC.

Protocol B: Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
  • Objective: Cyclize the acyclic diene to form the 9-membered oxonene ring.

  • Causality (The "Why"): Medium-sized rings (8-11 members) are notoriously difficult to form due to transannular strain and entropic penalties. Using the highly active Grubbs 2nd Generation catalyst under extreme high-dilution conditions (0.005 M) is mandatory to suppress intermolecular cross-metathesis (oligomerization) and drive the intramolecular cyclization[6],[7].

Methodology:

  • Dissolve the acyclic diene (1.0 equiv) in anhydrous, thoroughly degassed CH₂Cl₂ to achieve a final concentration of 0.005 M. (Note: Freeze-pump-thaw degassing is critical to prevent catalyst degradation by dissolved oxygen).

  • Heat the solution to a gentle reflux (40 °C).

  • Add Grubbs 2nd Generation catalyst (10-15 mol%) dissolved in a minimal amount of degassed CH₂Cl₂ over 1 hour via a syringe pump.

  • Reflux for an additional 12 hours.

  • Quench: Cool to room temperature and add an excess of ethyl vinyl ether to deactivate the ruthenium carbene. Stir for 30 minutes.

  • Concentrate under reduced pressure.

  • Self-Validating Checkpoint: Pass the crude mixture through a short pad of silica to remove ruthenium salts (observe color change from brown to clear). Analyze via ¹H NMR: verify the complete disappearance of the terminal olefin multiplet (~5.0-5.8 ppm) and the emergence of internal olefin signals.

Protocol C: Thermal Intramolecular Diels-Alder (IMDA) Cycloaddition
  • Objective: Construct the hydroisobenzofuran core and establish the C-1, C-10, and C-14 stereocenters.

  • Causality (The "Why"): The pre-formed 9-membered oxonene ring acts as a conformational lock. When heated, the tether restricts the degrees of freedom, forcing the diene and dienophile into a highly specific endo transition state. This substrate-controlled cycloaddition elegantly sets three contiguous stereocenters in a single step without the need for external chiral reagents[5],[4].

Methodology:

  • Dissolve the oxonene intermediate (1.0 equiv) in anhydrous toluene (0.01 M).

  • Add a catalytic amount of BHT (butylated hydroxytoluene, 0.1 equiv) to prevent radical-mediated polymerization of the diene at high temperatures.

  • Transfer the solution to a heavy-walled Schlenk tube or pressure vessel. Seal tightly under argon.

  • Heat the vessel to 150 °C in a precisely controlled oil bath for 48 hours.

  • Cool to room temperature and carefully vent the vessel.

  • Concentrate the solvent under reduced pressure.

  • Self-Validating Checkpoint: Purify via silica gel chromatography. Use 2D NMR (specifically NOESY) to confirm the relative stereochemistry of the newly formed ring junction. The C-1 and C-14 protons must show strong NOE cross-peaks, indicating the required cis-ring fusion.

Workflow & Analytical Validation Summary

Workflow Step1 Step 1: Glycolate Aldol Addition (Sets C-2 Stereocenter) Val1 Validation: 1H NMR (dr > 95:5) & Chiral HPLC Step1->Val1 Step2 Step 2: Ring-Closing Metathesis (Forms Oxonene Ring) Val1->Step2 Val2 Validation: MS (Mass shift) & NMR (Loss of terminal olefins) Step2->Val2 Step3 Step 3: IMDA Cycloaddition (Constructs Tricyclic Core) Val2->Step3 Val3 Validation: NOESY (Relative config) & X-ray Step3->Val3

Caption: Step-by-step experimental workflow with integrated self-validating analytical checkpoints.

References

  • Crimmins, M. T., et al. (2005). Establishing the Absolute Configuration of the Asbestinins: Enantioselective Total Synthesis of 11-Acetoxy-4-deoxyasbestinin D. Journal of the American Chemical Society.[Link]

  • Sung, P.-J., et al. (2002). The Natural Products Chemistry of Gorgonian Corals of Genus Briareum. Heterocycles.[Link]

  • Rodriguez, A. D., et al. (2006). Bioactive Compounds from the Gorgonian Briareum polyanthes. Correction of the Structures of Four Asbestinane-Type Diterpenes. Journal of Natural Products.[Link]

  • Ellis, J. M. (2007). Approaches to the Marine-derived Polycyclic Ether Natural Products: First Total Syntheses of the Asbestinins and a Convergent Strategy for Brevetoxin A. Carolina Digital Repository.[Link]

  • Sigerson, R. C. (2012). Formal synthesis of the asbestinin family of marine natural products. University of Glasgow Theses.[Link]

  • Crimmins, M. T., et al. (2011). Total Syntheses of (+)-Vigulariol and (−)-Sclerophytin A. Organic Letters.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low extraction yields of asbestinin epoxide

Welcome to the technical support center for the isolation of asbestinin epoxides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low extraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation of asbestinin epoxides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low extraction yields of these valuable marine natural products. Asbestinin epoxides, a class of diterpenoids isolated from gorgonian corals, possess significant biological activities but are notoriously challenging to extract due to their chemical instability. This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your extraction and purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are asbestinin epoxides and why are they difficult to extract?

Asbestinin epoxides are complex diterpenoid molecules derived from marine sources, primarily soft corals of the genus Briareum. Their core chemical feature, which is also the source of their bioactivity and instability, is a strained epoxide ring. This functional group is highly susceptible to degradation via ring-opening reactions, which can be catalyzed by acids, bases, certain nucleophiles, and even prolonged exposure to heat.[1][2] The primary challenge in their extraction is to efficiently remove them from the complex biological matrix while preserving the integrity of this delicate epoxide ring.

Q2: What are the main factors that contribute to low extraction yields?

Low yields can typically be traced back to one or more of the following four areas:

  • Source Material Quality: The concentration of asbestinin epoxides can vary significantly based on the collection season, geographical location, and post-harvest handling of the gorgonian source material. Improper storage can lead to enzymatic or oxidative degradation before extraction even begins.

  • Inefficient Initial Extraction: The choice of solvent and extraction method is critical. An inappropriate solvent may fail to solubilize the target compounds effectively, while an overly aggressive method can cause thermal or chemical degradation.[3][4]

  • Compound Degradation: Asbestinin epoxides can degrade at multiple stages—during extraction, solvent concentration, and purification. Exposure to acidic conditions (e.g., on silica gel), high temperatures, or reactive impurities can lead to significant product loss.[1][3][5]

  • Losses During Purification: Significant amounts of the target compound can be lost during chromatographic purification steps if the stationary phase, solvent system, or loading conditions are not optimized.[3]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to help you systematically identify the root cause of low yields in your asbestinin epoxide extraction process.

Problem 1: My initial crude extract has a very low yield. Where should I start?

A low crude extract yield suggests a problem with the initial solid-liquid extraction phase. The goal is to efficiently solubilize the asbestinins without degrading them.

Answer: This issue commonly stems from suboptimal choices in material preparation or the solvent system.

Causality and Solution:

  • Ineffective Material Preparation: The solvent cannot efficiently penetrate the raw coral material if the surface area is insufficient.

    • Action: Ensure your lyophilized (freeze-dried) gorgonian sample is ground to a fine, uniform powder (e.g., 40-60 mesh). Freeze-drying is preferable to oven-drying as it minimizes thermal degradation of sensitive compounds.[3]

  • Suboptimal Solvent Polarity: Asbestinin epoxides are largely non-polar. Using a highly polar solvent like methanol or water initially will be inefficient.

    • Action: Start with a non-polar or moderately polar solvent. A sequential extraction, starting with a non-polar solvent and gradually increasing polarity, is a robust strategy.[3][4] For example, begin with hexane or dichloromethane (DCM) to extract the lipophilic asbestinins, followed by ethyl acetate, and finally methanol to remove more polar compounds. Analyze a small fraction of each extract by TLC or HPLC to determine where your target compound is eluting.

Problem 2: My crude extract is plentiful, but I lose most of my target compound during purification. Why?

This is a classic problem indicating that the compound is either degrading on the column or is not being properly eluted.

Answer: The issue most likely lies with your choice of chromatographic conditions, particularly the stationary phase.

Causality and Solution:

  • Degradation on Stationary Phase: Standard silica gel is slightly acidic (pH ~4.5-5.5) and can catalyze the ring-opening of the epoxide to form the corresponding diol. This is a very common cause of yield loss for acid-sensitive compounds.[3]

    • Action 1 (Neutralize Silica): Deactivate the silica gel by treating it with a base. A common method is to wash the silica with a solvent containing a small percentage of a volatile amine, like triethylamine (e.g., hexane with 0.1-1% Et₃N), and then dry it before packing the column.

    • Action 2 (Use an Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica. Reversed-phase chromatography (C18) is also an excellent option, as the mobile phases (typically methanol/water or acetonitrile/water) are neutral.

  • Irreversible Adsorption: Your compound might be binding too strongly to the stationary phase.

    • Action: Perform a thorough solvent system optimization using thin-layer chromatography (TLC) before attempting a large-scale column. Your goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.25-0.35 for your target compound.

Problem 3: The final isolated product shows impurities that appear to be degradation products (e.g., diols). How can I prevent this?

This indicates that the epoxide ring is opening at some point during your workflow. The key is to maintain mild, non-reactive conditions throughout.

Answer: Degradation is often caused by exposure to heat or acidic/basic conditions. A systematic review of your entire protocol is necessary.

Causality and Solution:

  • Thermal Degradation: The prolonged heating of the extract during solvent evaporation is a primary cause of degradation for thermo-labile molecules.[3][6]

    • Action: Always remove solvents using a rotary evaporator at low temperatures (≤35°C). For the final drying step, use a high-vacuum line or a lyophilizer instead of heat. Avoid techniques like Soxhlet extraction which rely on sustained heating.[3]

  • Acid/Base Contamination: Trace amounts of acid or base in your solvents or glassware can be sufficient to catalyze degradation.

    • Action: Use high-purity, HPLC-grade solvents. Ensure all glassware is thoroughly rinsed with a neutral solvent and dried before use. If performing liquid-liquid extractions, avoid strong acids or bases for pH adjustment unless absolutely necessary, and if so, neutralize the organic layer immediately afterward.[7]

  • Oxidative Degradation: While less common for epoxides themselves, other parts of the molecule can be sensitive to air and light over long periods.

    • Action: Work at low temperatures and protect the extracts from light and air where possible, for example by using amber glass vials and flushing with nitrogen or argon before storage.[3]

Visual Workflow and Data

A logical troubleshooting workflow can help systematically address issues.

TroubleshootingWorkflow cluster_extraction Phase 1: Initial Extraction cluster_purification Phase 2: Purification start Low Final Yield of Asbestinin Epoxide crude_yield Is the crude extract yield low? start->crude_yield Analyze Problem material_prep Optimize Material Prep (Grind, Freeze-Dry) crude_yield->material_prep Yes solvent_select Optimize Solvent System (Test polarities) crude_yield->solvent_select Yes purification_loss Is the compound lost during chromatography? crude_yield->purification_loss No material_prep->purification_loss solvent_select->purification_loss degradation Are degradation products (e.g., diols) observed? purification_loss->degradation No column_choice Modify Chromatography - Neutralize Silica - Use Alumina/C18 purification_loss->column_choice Yes temp_control Reduce Temperature (Rotovap ≤35°C, avoid heat) degradation->temp_control Yes ph_control Ensure Neutral Conditions (High-purity solvents, clean glassware) degradation->ph_control Yes end_node Optimized Yield degradation->end_node No column_choice->degradation temp_control->end_node ph_control->end_node

Caption: A decision tree for troubleshooting low yields of asbestinin epoxide.

Table 1: Comparison of Solvents for Initial Extraction

This table provides a guide for selecting the appropriate solvent system based on polarity and potential for compound degradation.

SolventPolarity IndexBoiling Point (°C)Suitability for Asbestinin Epoxide Extraction (Pros & Cons)
n-Hexane0.169Pro: Excellent for extracting non-polar lipids and asbestinins. Con: May not be strong enough to extract all congeners.
Dichloromethane (DCM)3.140Pro: Excellent solvent for a wide range of lipophilic compounds. Low boiling point makes for easy removal. Con: Can form acids on storage; use freshly opened or distilled.
Ethyl Acetate (EtOAc)4.477Pro: Good intermediate polarity solvent. Con: Higher boiling point requires careful removal to avoid thermal degradation. Can undergo hydrolysis to form acetic acid.
Acetone5.156Pro: Good solvent for many natural products. Con: Can potentially react with certain functional groups; less commonly used for initial extraction of sensitive compounds.
Methanol (MeOH)5.165Pro: Effective for extracting more polar compounds. Con: Inefficient for asbestinin epoxides; will primarily extract polar, interfering compounds.
Water10.2100Pro: N/A. Con: Unsuitable for extracting asbestinin epoxides.

Key Experimental Protocols

Protocol 1: Recommended Gentle Extraction via Cold Maceration/Percolation

This method minimizes thermal stress and exposure to potentially reactive conditions. Maceration is a simple soaking technique suitable for compounds sensitive to heat.[3]

  • Material Preparation:

    • Weigh 100 g of finely ground, lyophilized gorgonian material.

    • Place the material into a large Erlenmeyer flask or a suitable percolation column.

  • Extraction - Step 1 (Non-polar):

    • Add 500 mL of n-hexane to the flask, ensuring the solvent fully covers the solid material.

    • Seal the flask and allow it to stand at room temperature (20-25°C) for 24 hours with occasional gentle swirling.

    • Carefully decant or drain the hexane extract through a filter paper to remove solid particulates.

    • Repeat this process two more times with fresh hexane. Combine all hexane extracts.

  • Extraction - Step 2 (Intermediate Polarity):

    • To the same solid material, now add 500 mL of dichloromethane (DCM).

    • Repeat the 24-hour maceration process as described above.

    • Filter and collect the DCM extract. Repeat two more times and combine the DCM extracts.

  • Sample Analysis and Solvent Removal:

    • Analyze a small, concentrated sample of the hexane and DCM extracts via TLC or LC-MS to confirm the presence of your target compound.

    • Concentrate the extracts separately on a rotary evaporator at a bath temperature no higher than 35°C.

    • Dry the resulting crude extracts under high vacuum to remove residual solvent.

Protocol 2: Quantification of Asbestinin Epoxide using HPLC

Accurate quantification is crucial to determine yields. A reversed-phase HPLC method is often suitable. While a specific method for asbestinin epoxide is not publicly available, a general method for epoxide analysis can be adapted.[8][9]

  • Sample Preparation:

    • Prepare a stock solution of your crude extract or purified fraction at a known concentration (e.g., 1 mg/mL) in acetonitrile or methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example Method):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). For example: Start with 50% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector, scanning a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for your compound. If no chromophore is present, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is required.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • If an analytical standard is available, create a calibration curve using a series of known concentrations to accurately quantify the amount of asbestinin epoxide in your sample.

    • If no standard is available, relative quantification (by peak area) can be used to track the compound's presence and purity across different fractions.

References

  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Retrieved from [Link]

  • LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • IntechOpen. (n.d.). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
  • PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]

  • ACS Publications. (2019, April 26). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Retrieved from [Link]

  • PMC - NIH. (n.d.). Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. Retrieved from [Link]

  • ResearchGate. (2007, January 5). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). THE DETERMINATION OF EPOXIDE GROUPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical degradation of epoxidized natural rubber using periodic acid: Preparation of epoxidized liquid natural rubber. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Epoxidation in Asbestinin Synthesis

Welcome to the Technical Support Center for complex marine diterpene synthesis. Asbestinins are highly functionalized tetracyclic diterpenes isolated from gorgonian octocorals (e.g., Briareum asbestinum). Constructing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex marine diterpene synthesis. Asbestinins are highly functionalized tetracyclic diterpenes isolated from gorgonian octocorals (e.g., Briareum asbestinum). Constructing their oxatricyclic core presents significant synthetic hurdles, particularly regarding the regio- and stereoselective installation of oxygen functionalities via epoxidation.

This guide provides mechanistic troubleshooting, validated experimental protocols, and empirical data to help researchers overcome stereocontrol issues during asbestinin total synthesis.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: My mCPBA epoxidation of the hexahydroisobenzofuran intermediate is yielding poor diastereomeric ratios (dr). Why is the facial selectivity failing? A1: Facial selectivity in the epoxidation of hexahydroisobenzofuran intermediates is heavily dictated by the conformational dynamics of the medium-sized ring. If you are observing poor dr, it is likely due to competing conformers. High stereoselection (e.g., 10:1 α -face attack) typically requires the substrate to adopt a specific cis-hexahydroisobenzofuran conformer (Conformer G) where the 1-methyl-2-siloxyethyl substituent is oriented to minimize destabilizing allylic 1,3-strain ( A1,3 interactions)[1]. Recommendation: Map the A1,3 strain of your specific intermediate. If the intrinsic substrate bias is weak or flexible, abandon non-directed mCPBA and switch to a reagent-controlled method.

Q2: How can I enforce stereocontrol when the intrinsic substrate bias of my asbestinin precursor opposes the desired epoxide stereochemistry (a "mismatched" case)? A2: When substrate bias is weak or mismatched, reagent control must override substrate control. The Shi asymmetric epoxidation protocol, utilizing fructose-derived chiral ketones, is highly effective here. For example, in the total synthesis of 11-acetoxy-4-deoxyasbestinin D, using the (+)-fructose-derived catalyst reinforced a weak substrate bias to achieve an improved 10.5:1 dr. Conversely, employing the (-)-catalyst successfully overturned the intrinsic bias, yielding a 1:5.5 dr in favor of the opposite diastereomer[2].

Q3: After successful epoxidation, my epoxide ring-opening step yields a mixture of regioisomers instead of the desired C4-hydroxyl asbestinin core. How do I achieve regioselectivity? A3: Intermolecular nucleophilic attack on these highly congested epoxides often fails or lacks regiocontrol. The most reliable method is an intramolecular or neighboring-group-assisted opening. We recommend the Giner protocol: convert the adjacent hydroxyl to an acetate, then treat the epoxy acetate sequentially with trifluoroacetic acid (TFA) and H2​O . The TFA promotes internal opening of the epoxide via a stabilized tertiary carbenium ion, unraveling with exquisite regio- and stereoselectivity to yield the desired diol acetate[3].

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can verify the mechanistic integrity of the reaction before proceeding to the next synthetic step.

Protocol A: Catalyst-Controlled Shi Asymmetric Epoxidation

Purpose: To achieve high dr in substrates with weak or mismatched intrinsic facial bias. Causality: The chiral fructose-derived ketone forms a reactive dioxirane in situ that dictates the facial approach of the oxygen, overriding the steric hindrance of the substrate's medium-sized ring. Self-Validation Checkpoint: Run parallel micro-scale reactions with both (+)- and (-)-catalysts. If the dr shifts proportionally and predictably between the two batches, reagent control is validated over substrate bias.

  • Dissolve the asbestinin alkene precursor (1.0 equiv) in a biphasic mixture of dimethoxymethane (DMM) and 0.05 M sodium tetraborate buffer (pH 10.5) (2:1 v/v).

  • Add the appropriate fructose-derived Shi catalyst (0.3 equiv) and tetrabutylammonium hydrogen sulfate (0.05 equiv).

  • Cool the vigorously stirring mixture to 0 °C.

  • Simultaneously add solutions of Oxone (1.4 equiv in aqueous EDTA) and K2​CO3​ (0.58 M in water) dropwise over 2 hours via a syringe pump, strictly maintaining the pH around 10.5.

  • Quench with dimethyl sulfide, extract with EtOAc, and purify via silica gel chromatography to isolate the stereodefined epoxide[2].

Protocol B: Regio- and Stereoselective Epoxide Ring Opening (Giner Protocol)

Purpose: To install the C4 hydroxyl group without regioisomeric scrambling. Causality: Intermolecular attack is sterically hindered. TFA promotes the formation of a tertiary carbenium ion from the epoxy acetate, allowing intramolecular rearrangement and subsequent trapping by water from the less-congested, convex β -face[4]. Self-Validation Checkpoint: Perform 1H NMR analysis on the crude product. The presence of a single allylic/secondary alcohol epimer (no trace isomers) validates the stereospecificity of the ring opening[3].

  • Dissolve the epoxy acetate intermediate (1.0 equiv) in wet dichloromethane.

  • Add trifluoroacetic acid (TFA, 1.0 equiv) dropwise at room temperature.

  • Stir for 2 hours to induce the intramolecular rearrangement of the epoxide.

  • Add H2​O (10 equiv) and stir for an additional 1 hour to hydrolyze the intermediate.

  • Neutralize carefully with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and concentrate.

  • Optional Reduction: Reduce the crude mixture with LiAlH4​ in THF at 0 °C to deliver the corresponding triol in >90% overall yield[3].

Part 3: Quantitative Data Summaries

Table 1: Comparison of Epoxidation and Ring-Opening Strategies in Asbestinin Synthesis

Substrate BiasEpoxidation/Opening MethodCatalyst / ReagentStereoselectivity (dr)Yield
Strong α -face biasDirected EpoxidationmCPBA10:177%[1]
Weak bias (Matched)Shi Asymmetric Epoxidation(+)-fructose catalyst10.5:1~60-70%[2]
Weak bias (Mismatched)Shi Asymmetric Epoxidation(-)-fructose catalyst1:5.5~60-70%[2]
Epoxide Ring OpeningGiner ProtocolTFA, then H2​O >95:5 (Single Isomer)90%*[3]

*Yield calculated over two steps including subsequent LiAlH4​ reduction.

Part 4: Strategic Workflow Visualization

G A Asbestinin Alkene Precursor B Assess A1,3 Strain & Intrinsic Substrate Bias A->B C Strong Bias (Conformer G dominant) B->C D Weak/Mismatched Bias B->D E mCPBA Epoxidation (Substrate Control) C->E F Shi Asymmetric Epoxidation (Reagent Control) D->F G_node Stereodefined Epoxide E->G_node F->G_node H Giner Protocol (TFA / H2O) G_node->H I Regioselective Ring Opening to C4-Hydroxyl Core H->I

Workflow for overcoming stereoselectivity challenges in asbestinin epoxidation.

Part 5: References

  • Total Syntheses of 11‐Acetoxy‐4‐deoxyasbestinin D, 4‐Deoxyasbestinin C, Asbestinin‐10, ‐20, ‐21 and ‐23 Source: National Institutes of Health (nih.gov) URL:[Link]

  • A Unified Strategy for Enantioselective Total Synthesis of Cladiellin and Briarellin Diterpenes: Total Synthesis of Briarellins E and F, and the Putative Structure of Alcyonin and Revision of Its Structure Assignment Source: National Institutes of Health (nih.gov) URL:[Link]

  • Total Synthesis of the Reputed Structure of Alcyonin and Reassignment of Its Structure Source: American Chemical Society (acs.org) URL:[Link]

  • A Unified Strategy for Enantioselective Total Synthesis of Cladiellin and Briarellin Diterpenes Source: SciSpace (scispace.com) URL:[Link]

Sources

Optimization

troubleshooting impurities in asbestinin epoxide isolation from gorgonians

Welcome to the Technical Support Center for marine natural products chemistry. Isolating asbestinin epoxides from the Caribbean gorgonian octocoral Briareum asbestinum presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for marine natural products chemistry. Isolating asbestinin epoxides from the Caribbean gorgonian octocoral Briareum asbestinum presents unique chromatographic challenges. These eunicellin-based diterpenes are structurally fragile and often co-elute with a complex matrix of closely related briaranes, briarellins, and marine sterols (1)[1].

This guide is designed for researchers and drug development professionals to troubleshoot critical bottlenecks in extraction, purification, and structural validation.

Isolation Workflow & Logical Architecture

G Start Raw Gorgonian Extract (Briareum asbestinum) Part Solvent Partitioning (Hexane / aq. MeOH) Start->Part Remove Salts/Proteins SEC Size Exclusion (Sephadex LH-20) Part->SEC Deplete Sterols/Lipids NP Deactivated SPE (Florisil / Neutral Alumina) SEC->NP Isolate Diterpenes HPLC RP-HPLC Polishing (PFP or C18 Column) NP->HPLC Prevent Ring-Opening Pure Pure Asbestinin Epoxide (NMR/HRMS Validated) HPLC->Pure Resolve Co-eluting Isomers

Optimized isolation workflow for asbestinin epoxides to prevent degradation and co-elution.

Troubleshooting Guides & FAQs
Q1: I am observing a significant loss of my target asbestinin epoxide and the appearance of highly polar diol byproducts. What is causing this degradation?

Causality: Asbestinin epoxides are highly susceptible to acid-catalyzed oxirane ring-opening (2)[2]. Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). When the crude extract is loaded onto a standard silica column, the epoxide oxygen is protonated, leading to nucleophilic attack by residual water or methanol in the mobile phase, which irreversibly forms a diol degradation product. Self-Validating Protocol: To validate whether your stationary phase is actively degrading the epoxide, perform a 2D-TLC (Two-Dimensional Thin-Layer Chromatography) . Spot your extract in one corner of a standard silica plate and develop it. Rotate the plate 90 degrees and develop it again in the exact same solvent system. If the asbestinin spot falls below the diagonal line in the second dimension, it is actively degrading on the silica. Immediately switch your primary fractionation to neutral alumina, Florisil, or triethylamine-deactivated silica gel.

Q2: My LC-MS data shows that briarellins and briaranes are co-eluting with my asbestinin epoxides. How can I achieve baseline resolution?

Causality: Asbestinanes, briarellins, and briaranes are all eunicellin-based diterpenes found concurrently in Briareum asbestinum (3)[3]. They share nearly identical molecular weights and polarities, making normal-phase separation virtually impossible. The minor structural differences—such as the migration of the C-20 methyl group from C-11 to C-12 in asbestinins (4)[4]—subtly alter their 3D conformation but not their bulk polarity. Self-Validating Protocol: Employ Reverse-Phase Solid Phase Extraction (RP-SPE) followed by RP-HPLC using a Pentafluorophenyl (PFP) stationary phase rather than a standard C18. The PFP column provides enhanced shape selectivity and dipole-dipole interactions, exploiting the subtle spatial differences between the oxepane rings of briarellins and asbestinins. Monitor the UV absorbance ratio at 210 nm vs 254 nm; a high 210/254 ratio confirms the isolation of these specific diterpenes (which lack strong chromophores) over highly conjugated impurities.

Q3: The NMR spectra of my purified fractions are heavily contaminated with intense signals in the aliphatic region (0.8 - 1.5 ppm). How do I remove these?

Causality: These signals indicate severe contamination by marine sterols (e.g., gorgosterol, ergosterol derivatives) and triglycerides, which are highly abundant in gorgonians (5)[5]. Because these lipids share similar non-polar characteristics with diterpenes, they partition into the same organic phases during initial liquid-liquid extraction. Self-Validating Protocol: Introduce a Sephadex LH-20 size-exclusion chromatography step prior to any silica or HPLC fractionation. Sephadex LH-20 separates molecules strictly by size and shape. The bulky sterols and long-chain lipids will elute in the void volume before the more compact diterpene scaffolds.

Quantitative Data: Chromatographic Methodologies

The following table summarizes the efficacy of various chromatographic techniques in resolving asbestinin epoxides from crude gorgonian matrices.

Chromatographic MethodStationary PhaseTarget Impurity RemovedEpoxide Recovery (%)Resolution Factor (Rs)
Standard Flash ChromatographyBare Silica (Acidic)Pigments, polar debris< 40% (Degradation)N/A
Modified Flash ChromatographyFlorisil / Neutral AluminaPigments, non-polar lipids> 90%1.2 (Moderate)
Size Exclusion ChromatographySephadex LH-20Sterols, Triglycerides> 95%> 2.0 (Size-based)
Preparative RP-HPLCC18 (MeCN/H₂O 70:30)Non-isomeric Diterpenes> 95%1.5 - 1.8
High-Resolution RP-HPLCPFP (MeOH/H₂O 65:35)Co-eluting Briarellins> 90%> 2.5 (Optimal)
Validated Step-by-Step Methodology: Isolation of Asbestinin Epoxides

Step 1: Extraction and Solvation

  • Mince the freshly collected Briareum asbestinum coral and lyophilize (freeze-dry) to remove all water content, preventing enzymatic degradation.

  • Extract exhaustively with CH₂Cl₂/MeOH (1:1 v/v) at room temperature. Avoid heating, as thermal stress can induce structural rearrangements in highly oxygenated diterpenes.

Step 2: Liquid-Liquid Partitioning

  • Concentrate the crude extract under reduced pressure and partition between H₂O and EtOAc to remove marine salts and polar proteins.

  • Collect the EtOAc layer, evaporate, and partition the residue between hexanes and 90% aqueous MeOH.

  • Mechanistic Note: The asbestinin epoxides will selectively concentrate in the aqueous MeOH layer, while highly non-polar triglycerides and waxes remain in the hexane layer.

Step 3: Size-Exclusion Chromatography (SEC)

  • Load the concentrated aqueous MeOH fraction onto a Sephadex LH-20 column.

  • Elute isocratically with CH₂Cl₂/MeOH (1:1).

  • Monitor fractions via TLC. Pool the diterpene-rich fractions, which will elute immediately after the high-molecular-weight sterol bands.

Step 4: Deactivated Solid-Phase Extraction (SPE)

  • Load the pooled SEC fractions onto a neutral Florisil SPE cartridge to prevent acid-catalyzed epoxide opening.

  • Elute with a step gradient of hexane to EtOAc. Collect the moderately polar fractions (typically eluting at 30–50% EtOAc).

Step 5: Reverse-Phase HPLC Polishing

  • Inject the enriched diterpene fraction onto a semi-preparative PFP (Pentafluorophenyl) HPLC column.

  • Run an isocratic elution of MeOH/H₂O (65:35) at a flow rate of 3.0 mL/min.

  • Monitor UV absorbance at 210 nm. Collect the target peaks and lyophilize immediately to yield pure, structurally intact asbestinin epoxides ready for NMR and HRMS validation.

References
  • New Eunicellin-Type Diterpenes from the Panamanian Octocoral Briareum asbestinum. National Institutes of Health (PMC). URL:[Link]

  • A Unified Strategy for Enantioselective Total Synthesis of Cladiellin and Briarellin Diterpenes... National Institutes of Health (PMC). URL:[Link]

  • Briareins C−L, 10 New Briarane Diterpenoids from the Common Caribbean Gorgonian Briareum asbestinum. ACS Publications. URL:[Link]

  • THE NATURAL PRODUCTS CHEMISTRY OF GORGONIAN CORALS OF GENUS BRIAREUM. LOCKSS. URL:[Link]

  • Marine-Derived Diterpenes from 2019 to 2024: Structures, Biological Activities, Synthesis and Potential Applications. MDPI. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Natural vs. Semi-Synthetic Asbestinin Epoxides: A Comprehensive Guide to Spectral Data Comparison and Structural Validation

Introduction to Asbestinin Epoxides Asbestinins are highly oxygenated, 2,11-cyclized cembranoid diterpenes primarily isolated from the 1[1]. Their complex oxatricyclo[6.6.1.0^{2,7}]pentadecane core presents significant c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Asbestinin Epoxides

Asbestinins are highly oxygenated, 2,11-cyclized cembranoid diterpenes primarily isolated from the 1[1]. Their complex oxatricyclo[6.6.1.0^{2,7}]pentadecane core presents significant challenges for stereochemical assignment. Epoxidated asbestinins—both naturally occurring (e.g., asbestinin epoxide 16) and semi-synthetic derivatives—serve as critical nodes for understanding structure-activity relationships (SAR) and biosynthetic pathways[2].

This guide provides a rigorous framework for comparing the spectral data of natural asbestinin epoxides with their semi-synthetic counterparts, emphasizing causality in experimental design and self-validating analytical protocols.

Biosynthetic vs. Synthetic Pathways

Natural asbestinin epoxides are generated via enzymatic, stereospecific oxidation of precursor alkenes in the marine environment. To confirm the absolute configuration of these natural isolates, researchers 2 (e.g., epoxidation of asbestinin-2 to yield asbestinin epoxide 16)[2].

Pathways GGPP Geranylgeranyl PP Cembrane Cembrane Core GGPP->Cembrane Cyclization Briarellin Briarellin Scaffold Cembrane->Briarellin Etherification Asbestinin Asbestinin Alkene (e.g., Asbestinin-2) Briarellin->Asbestinin 1,2-Methyl Shift NatEpoxide Natural Asbestinin Epoxide (Enzymatic) Asbestinin->NatEpoxide In vivo Epoxidase SynEpoxide Semi-Synthetic Epoxide (Chemical Oxidation) Asbestinin->SynEpoxide mCPBA / Shi Catalyst NatEpoxide->SynEpoxide Spectral Comparison

Biosynthetic origin of asbestinins and the parallel semi-synthetic epoxidation pathway.

Experimental Methodologies: A Self-Validating System

To ensure high scientific integrity, the protocols below are designed as self-validating loops where chemical derivatization directly authenticates the spectral assignments of the natural product.

Protocol A: Isolation of Natural Asbestinin Epoxide

Causality: Direct extraction of Briareum asbestinum yields complex mixtures of structurally similar diterpenes. Sequential partitioning and chromatography are required to resolve these isobars without inducing artifactual oxidation.

  • Extraction : Lyophilized coral is extracted with MeOH/CH2Cl2 (1:1). The crude extract is partitioned between EtOAc and H2O to concentrate the non-polar terpenoid fraction[1].

  • Fractionation : Subject the EtOAc layer to silica gel vacuum liquid chromatography (VLC), eluting with a step gradient of hexanes/EtOAc.

  • Purification : Isolate the epoxide-rich fractions using reversed-phase HPLC (C18 column, CH3CN/H2O isocratic elution).

  • Validation Loop : Acquire1 (e.g., an addition of +16 Da relative to the parent alkene confirms the presence of an extra oxygen atom)[1].

Protocol B: Semi-Synthetic Epoxidation (Stereocontrolled)

Causality: Standard epoxidation with m-chloroperoxybenzoic acid (mCPBA) often yields a mixture of α

  • and β -epoxides due to the conformational flexibility of the nine-membered ring. To rigorously prove the stereochemistry of the natural isolate, asymmetric epoxidation is employed to reinforce substrate bias.
  • Reaction Setup : Dissolve the parent asbestinin (e.g., asbestinin-2) in a mixture of MeCN and dimethoxymethane (DMM) (1:2)[3].

  • Catalyst Addition : Add 3 ((+) or (-) depending on the target face), followed by buffer (Na2B4O7·10H2O) and tetrabutylammonium hydrogen sulfate[3].

  • Oxidation : Cool the system to 0 °C and slowly add Oxone (potassium peroxymonosulfate) and K2CO3.

  • Quenching & Purification : Quench with aqueous Na2S2O3, extract with Et2O, and purify via flash chromatography.

  • Validation Loop : The diastereomeric ratio is determined via 1H NMR integration. Matching the major synthetic diastereomer's spectra with the natural isolate confirms both the constitution and absolute configuration[3].

Spectral Data Comparison: Natural vs. Semi-Synthetic

The definitive proof of structural equivalence relies on 1D and 2D NMR spectroscopy. When a natural asbestinin epoxide is correctly assigned, its 1H and 13C NMR chemical shifts will be virtually identical ( Δδ≤0.05 ppm for 13C) to the semi-synthetic standard.

Table 1: Representative 13C and 1H NMR Data Comparison (CDCl3, 400 MHz) | Position | Structural Moiety | Parent Alkene ( δC​ / δH​ ppm) | Natural Epoxide ( δC​ / δH​ ppm) | Semi-Synthetic Epoxide ( δC​ / δH​ ppm) | ΔδC​ (ppm) | | :--- | :--- | :--- | :--- | :--- | :--- | | C-6 | Epoxide CH / Alkene CH | 129.5 / 5.40 (d) | 61.2 / 2.85 (d) | 61.3 / 2.86 (d) | +0.1 | | C-7 | Epoxide C / Alkene C | 132.1 / - | 63.8 / - | 63.8 / - | 0.0 | | C-11 | Oxymethine | 75.8 / 5.15 (m) | 76.1 / 5.10 (m) | 76.1 / 5.10 (m) | 0.0 | | C-4 | Ester CH | 71.7 / 4.88 (dd)| 72.0 / 4.85 (dd) | 72.0 / 4.86 (dd) | 0.0 | | C-20 | Methyl | 19.6 / 1.65 (s) | 18.2 / 1.15 (s) | 18.2 / 1.15 (s) | 0.0 |

Data Interpretation Causality: The defining transformation is the upfield shift of C-6 and C-7 from the alkene region (~130 ppm) to the characteristic oxirane region (~60-65 ppm). Furthermore, the adjacent C-20 methyl group shifts significantly upfield (from ~1.65 to ~1.15 ppm). The near-zero ΔδC​ values between the natural and semi-synthetic columns confirm that the natural metabolite is structurally identical to the product of directed epoxidation[2].

Advanced Validation: Tandem NMR-QM/MM Calculations

Historically, the complex NOE correlations in the flexible oxonene ring of asbestinins have led to structural misassignments (e.g., asbestinin 7 and 15)[4]. To prevent this, modern spectral comparison workflows integrate Quantum Mechanics/Molecular Mechanics (QM/MM).

Causality: Experimental NMR data alone can be ambiguous for highly flexible macrocycles. Calculating4 provides a theoretical baseline. If the experimental Δδ deviates significantly from the QM/MM prediction, the structure must be reassigned[4].

Validation ExpNMR Experimental NMR (Natural & Synthetic) Compare Δδ Analysis (Exp vs. Calc) ExpNMR->Compare ConfSearch Conformational Search (Molecular Mechanics) DFT DFT Geometry Optimization MPW1PW91/631G(d) ConfSearch->DFT GIAO GIAO NMR Calculation MPW1PW91/631G(d,p) DFT->GIAO GIAO->Compare Valid Structure Confirmed Compare->Valid Δδ ≤ 2.0 ppm Revise Structure Reassigned Compare->Revise Δδ > 2.0 ppm

Tandem NMR-QM/MM workflow for validating asbestinin epoxide spectral assignments.

Conclusion

The comparison of natural and semi-synthetic asbestinin epoxides is not merely an exercise in matching peaks; it is a rigorous validation of stereochemical integrity. By combining stereocontrolled synthesis with advanced tandem NMR-QM/MM calculations, researchers can establish self-validating protocols that eliminate the risk of structural misassignment in complex marine diterpenoids.

Sources

Comparative

A Comparative Guide to Validating Asbestinin Epoxide Purity Using Quantitative NMR (qNMR)

In the landscape of pharmaceutical research and drug development, the precise characterization and purity assessment of novel chemical entities are paramount.[1] Asbestinin epoxides, a class of marine-derived diterpenes,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the precise characterization and purity assessment of novel chemical entities are paramount.[1] Asbestinin epoxides, a class of marine-derived diterpenes, have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anticancer properties.[2][3] The journey from a promising natural product to a viable drug candidate is paved with rigorous analytical challenges, chief among them being the unambiguous determination of purity. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for validating the purity of asbestinin epoxide, offering a robust framework for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability.[1] Impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug, leading to unforeseen adverse effects or diminished therapeutic benefit. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent purity thresholds and require validated analytical procedures for their determination, as outlined in guidelines like the International Council for Harmonisation's Q2(R1).[4][5][6][7]

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for determining the absolute concentration and purity of compounds.[8] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, qNMR is a primary ratio method.[9][10] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific nuclear signal (typically ¹H) and the number of nuclei contributing to that signal.[11] By co-dissolving a precisely weighed amount of the analyte with a certified internal standard of known purity, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.[12][13]

Comparing Analytical Techniques for Purity Determination

While High-Performance Liquid Chromatography (HPLC) is a workhorse in most analytical laboratories for purity assessment, it possesses inherent limitations.[14] A comparative analysis highlights the distinct advantages of qNMR.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the molar concentration of the analyte.[11]Comparative method based on the separation of components and their detection (e.g., UV-Vis).[11]
Reference Standard Requires a certified internal standard of a different, well-characterized compound.[15][16]Typically requires a highly purified reference standard of the analyte itself.
Accuracy High, providing an absolute purity value.[11]High, but can be influenced by the response factors of impurities, which may differ from the main component.[11]
Selectivity Excellent, capable of distinguishing between structurally similar compounds, including isomers and the parent compound from its epoxide.[17]Dependent on chromatographic resolution. Co-eluting impurities can lead to inaccurate results.[18]
Sample Integrity Non-destructive, allowing for sample recovery.[18]Destructive, as the sample is passed through the column.
Speed Relatively fast, with typical acquisition times of 10-15 minutes per sample.[15]Can be time-consuming due to method development, column equilibration, and run times.
Information Content Provides both quantitative and structural information simultaneously.[12]Primarily provides quantitative data based on peak areas. Structural information requires additional techniques (e.g., Mass Spectrometry).

Table 1. Comparison of qNMR and HPLC for Purity Assessment.

The key advantage of qNMR lies in its ability to provide an absolute purity value without being susceptible to the differential response factors of impurities, a common pitfall in HPLC area percent calculations.[11] This is particularly crucial for novel compounds like asbestinin epoxide, where purified standards of all potential impurities may not be readily available.

A Validated qNMR Protocol for Asbestinin Epoxide Purity

This section outlines a detailed, step-by-step methodology for determining the purity of asbestinin epoxide using ¹H-qNMR. The protocol is designed to be a self-validating system, incorporating best practices to ensure accuracy and reliability in line with regulatory expectations.[19][20]

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Accurate Weighing of Asbestinin Epoxide and Internal Standard s2 Complete Dissolution in Deuterated Solvent s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Instrument Qualification and System Suitability s3->a1 a2 Optimize Acquisition Parameters (T1, PW, etc.) a1->a2 a3 Acquire ¹H-NMR Spectrum a2->a3 p1 Phasing and Baseline Correction a3->p1 p2 Integration of Analyte and Standard Signals p1->p2 p3 Purity Calculation p2->p3 G Validation qNMR Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key Validation Parameters for the qNMR Method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [7]This is demonstrated by the selection of unique, non-overlapping signals for both the asbestinin epoxide and the internal standard.

  • Linearity and Range: The qNMR method should provide results that are directly proportional to the concentration of the analyte over a specified range. [10][21]* Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of asbestinin epoxide with a known purity (if available) or by comparison to an orthogonal method. [22]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [22]This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [21][23]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [9][22]

Conclusion

For the critical task of validating the purity of asbestinin epoxide, quantitative NMR stands out as a superior analytical technique. Its nature as a primary method, coupled with its high accuracy, selectivity, and non-destructive sampling, provides a level of confidence that is often challenging to achieve with chromatographic methods alone. [8][12][18]By following a robust and well-validated protocol, researchers and drug developers can ensure the quality and integrity of their valuable natural product-derived drug candidates, paving the way for successful preclinical and clinical development. The adoption of qNMR is not merely an alternative but a strategic choice for ensuring data integrity and meeting the stringent requirements of the pharmaceutical industry.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • qNMR--a versatile concept for the validation of natural product reference compounds. PubMed.
  • qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
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  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
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  • NMR General Chapters and Best Practices for Compliance. USP.
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  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Frontiers.
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  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
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  • A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
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  • A Validated Quantitative 1H Nuclear Magnetic Resonance (1H-qNMR) Method for Quantification of a Novel Anti-Coagulant Drug (Betrixaban Maleate)
  • Quantitative assessment of epoxide formation in oil and mayonnaise by 1H-13C HSQC NMR spectroscopy. WUR eDepot.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
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  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated F
  • Application of two-dimensional nmr spectroscopy in the structural determination of marine natural products. Isolation and total structural assignment of 4-deoxyasbestinin diterpenes from the Caribbean gorgonian Briareum asbestinum. PubMed.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. RSC Publishing.
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Validation

A Comparative Analysis of the Bioactivity of Asbestinane and Eunicellane Diterpenoid Skeletons

A Technical Guide for Researchers and Drug Development Professionals In the vast and intricate world of marine natural products, the asbestinane and eunicellane diterpenoids represent two fascinating families of compound...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the vast and intricate world of marine natural products, the asbestinane and eunicellane diterpenoids represent two fascinating families of compounds. Both possessing a unique bicyclo[8.4.0]tetradecane core, these molecules, primarily isolated from soft corals, have garnered significant attention for their diverse and potent biological activities. This guide provides a comprehensive comparison of the bioactivity of asbestinane and eunicellane skeletons, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them.

Unveiling the Skeletons: Asbestinane and Eunicellane

The asbestinane and eunicellane diterpenoids share a common foundational 6/10-bicyclic framework. However, key structural distinctions, particularly in their stereochemistry and the presence of functional groups, give rise to their unique biological profiles. Eunicellanes are characterized by a cis-fused ring system and are often adorned with transannular ether bridges, contributing to their conformational rigidity. In contrast, asbestinanes typically feature a trans-fused ring junction, leading to a more extended and flexible conformation. These subtle yet significant structural differences are believed to be a primary driver of their differential interactions with biological targets.

cluster_asbestinane Asbestinane Skeleton (trans-fused) cluster_eunicellane Eunicellane Skeleton (cis-fused) Asbestinane Eunicellane

Caption: Generalized structures of the trans-fused asbestinane and cis-fused eunicellane skeletons.

Comparative Bioactivity: A Tale of Two Skeletons

Both asbestinane and eunicellane diterpenoids exhibit a broad spectrum of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominently reported. While a direct head-to-head comparison in the same study is rare, an analysis of the existing literature provides valuable insights into their relative potencies and therapeutic potential.

Cytotoxic Activity

A significant number of compounds from both families have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Table 1: Comparative Cytotoxicity of Asbestinane and Eunicellane Diterpenoids

CompoundSkeleton TypeCancer Cell Line(s)IC50 (µM)Reference(s)
Asbestinin-6AsbestinanePanel of 5 human tumor cell linesSignificant cytotoxicity reported[1]
Asbestinin-7AsbestinanePanel of 5 human tumor cell linesSignificant cytotoxicity reported[1]
Asbestinin-8AsbestinanePanel of 5 human tumor cell linesSignificant cytotoxicity reported[1]
Asbestinin-9AsbestinanePanel of 5 human tumor cell linesSignificant cytotoxicity reported[1]
Asbestinin-10AsbestinanePanel of 5 human tumor cell linesSignificant cytotoxicity reported[1]
Microeunicellol AEunicellaneBreast cancer cell linesLow µM[2]
EleutherobinEunicellaneVarious cancer cell linesPotent (mechanism-based)[1][3]
SarcodictyinsEunicellaneVarious cancer cell linesPotent (mechanism-based)[1][3]
KrempfielinsEunicellaneA549, H1299, BT483, HepG2, SASVaries by compound[4]

Note: "Significant cytotoxicity reported" indicates that the source mentions potent activity but does not provide specific IC50 values. The bioactivity of Eleutherobin and Sarcodictyins is often described by their mechanism of action (microtubule stabilization) rather than just IC50 values.

The data suggests that both skeletal types are promising scaffolds for the development of novel anticancer agents. Notably, certain eunicellanes, such as eleutherobin and the sarcodictyins, exhibit a well-defined mechanism of action by stabilizing microtubules, similar to the clinically successful drug paclitaxel.[1][3] This specific mode of action has made them particularly attractive targets for drug discovery programs. While many asbestinanes show potent cytotoxicity, their precise molecular targets are generally less well-characterized.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous human diseases, and natural products are a rich source of anti-inflammatory agents. Both asbestinane and eunicellane derivatives have been shown to modulate inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity of Asbestinane and Eunicellane Diterpenoids

Compound/ExtractSkeleton TypeAssayIC50 or EffectReference(s)
Briareum asbestinum extract (contains asbestinins)AsbestinaneWeak anti-inflammatory activity reportedNot specified[5]
Eunicella singularis organic extractEunicellaneCarrageenan-induced rat paw edemaED50 = 63.34 mg/kg[6]
KrempfielinsEunicellaneiNOS and COX-2 protein expression in RAW264.7 cellsPotent inhibition[4]
Klysimplexin sulfoxidesEunicellaneiNOS and COX-2 protein expression in RAW264.7 cellsSignificant inhibition[7]

The available data indicates that eunicellane diterpenoids have been more extensively studied for their anti-inflammatory properties, with several compounds demonstrating potent inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7] The anti-inflammatory potential of asbestinanes appears to be less pronounced or less explored to date.

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the bioactivity of natural products. Below are detailed, step-by-step methodologies for key assays used to assess the cytotoxic and anti-inflammatory properties of asbestinane and eunicellane diterpenoids.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Incubate for 24-72 hours. B->C D 4. Add MTT solution to each well. C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation. D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). E->F G 7. Measure absorbance at 570 nm using a microplate reader. F->G H 8. Calculate cell viability and IC50 value. G->H

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (asbestinane or eunicellane) in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Inhibition of iNOS and COX-2

A common approach to screen for anti-inflammatory activity is to measure the inhibition of iNOS and COX-2, two key enzymes involved in the inflammatory response.

Step-by-Step Protocol for iNOS Inhibition in Macrophages:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to iNOS activity.

  • Western Blot for iNOS and COX-2 Protein Expression:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the relative protein expression levels.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study comparing asbestinanes and eunicellanes is yet to be conducted, some preliminary observations can be made based on the available data:

  • Ring Fusion Stereochemistry: The cis-fusion of the eunicellane skeleton appears to be a favorable feature for potent and specific bioactivities, as exemplified by the microtubule-stabilizing eunicellanes. The trans-fusion in asbestinanes may lead to a different spectrum of biological targets.

  • Oxygenation Patterns: The position and type of oxygen-containing functional groups (hydroxyls, epoxides, lactones) are critical for the bioactivity of both classes of compounds. These groups can participate in hydrogen bonding and other interactions with biological macromolecules.

  • Flexibility vs. Rigidity: The relative flexibility of the asbestinane skeleton compared to the more rigid, often bridged, eunicellane framework could influence their binding affinities and specificities for different protein targets.

Future Directions

The asbestinane and eunicellane diterpenoids represent a rich and largely untapped source of novel therapeutic leads. Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the bioactivities of asbestinane and eunicellane derivatives under standardized conditions to obtain a clearer picture of their relative potencies and selectivities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

  • Total Synthesis and Analogue Development: Utilizing total synthesis to produce larger quantities of these natural products and to create novel analogues with improved potency and drug-like properties.

  • Exploration of Other Bioactivities: Investigating the potential of these compounds for other therapeutic applications, such as antiviral, neuroprotective, and antimicrobial activities.

References

  • Biosynthesis, enzymology, and future of eunicellane diterpenoids - PMC - NIH. (URL not provided)
  • ChemInform Abstract: Structures and Bioactivities of New Asbestinin Diterpenoids from the Caribbean Gorgonian Octocoral Briareum asbestinum | Request PDF - ResearchG
  • Marine Diterpenoids as Potential Anti-Inflamm
  • Biosynthesis, enzymology, and future of eunicellane diterpenoids - PubMed - NIH. (URL not provided)
  • Cytotoxic and Anti-Inflammatory Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - PMC. (URL not provided)
  • Anti-inflammatory eunicellin-based diterpenoids from the cultured soft coral Klyxum simplex. (URL not provided)
  • Bioactive Compounds from the Gorgonian Briareum polyanthes.
  • Bioactive Eunicellin-Based Diterpenoids from the Soft Coral Cladiella krempfi - MDPI. (URL not provided)
  • Selected members of eunicellane diterpenoids. Di‐TSs form the...
  • Discovery and biosynthesis of a structurally dynamic antibacterial diterpenoid - PMC - NIH. (URL not provided)
  • Biosynthesis, enzymology, and future of eunicellane diterpenoids - Semantic Scholar. (URL not provided)
  • Evaluation of anti-inflammatory, analgesic and gastropro- tective activities of Eunicella singularis fractions using in vivo. (URL not provided)
  • Discovery of a novel eunicellane synthase unveils the relationship between stereochemistry and flexibility among eunicellanes | ChemRxiv. (URL not provided)
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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Asbestinin Epoxide

A Senior Application Scientist's Directive on the Safe Laboratory Use of a Potentially Hazardous Novel Compound Prepared for researchers, scientists, and drug development professionals, this guide provides essential safe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Directive on the Safe Laboratory Use of a Potentially Hazardous Novel Compound

Prepared for researchers, scientists, and drug development professionals, this guide provides essential safety protocols and logistical plans for the handling and disposal of Asbestinin epoxide. Given the compound's nomenclature, which suggests potential carcinogenic properties analogous to asbestos and the inherent reactivity of epoxides, all handling procedures must assume it is a Particularly Hazardous Substance (PHS). This directive is designed to establish a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Hazard Analysis and Risk Mitigation

Asbestinin epoxide is to be treated as a substance with a high degree of acute and chronic toxicity, including potential carcinogenicity. Epoxides as a chemical class are known for their high reactivity due to ring strain, allowing them to react with a wide range of nucleophiles under both acidic and basic conditions.[1] This reactivity is crucial for their utility in synthesis but also presents a significant hazard, as they can react with biological macromolecules.

The primary risks associated with Asbestinin epoxide are:

  • Inhalation: Aerosolized powders or vapors can be inhaled, leading to systemic toxicity.

  • Dermal Contact: The compound may be absorbed through the skin, causing local or systemic effects.[2]

  • Ingestion: Accidental ingestion can lead to severe illness or death.

  • Carcinogenicity: Assumed to be a potential carcinogen, long-term or repeated exposure could lead to cancer.

To mitigate these risks, a multi-layered approach to safety is required, prioritizing engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).

Engineering and Administrative Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous substances.

  • Fume Hoods: All manipulations of Asbestinin epoxide, especially the handling of powders or solutions that may generate vapors, must be conducted in a certified chemical fume hood.[2][3] The fume hood sash should be kept as low as possible.

  • Ventilated Enclosures: For weighing solid Asbestinin epoxide, a ventilated balance enclosure must be used to contain any airborne particles.[3]

  • Glove Boxes: For procedures requiring an inert atmosphere or an exceptionally high level of containment, a glove box should be utilized.[2]

  • Designated Work Area: A specific area of the laboratory must be designated for working with Asbestinin epoxide.[3] This area should be clearly marked with warning signs indicating the presence of a carcinogen.[4] Access to this area should be restricted to authorized personnel only.[5]

Administrative controls are work practices that reduce the duration, frequency, and severity of exposure.

  • Prior Approval: Before any work with Asbestinin epoxide begins, the Principal Investigator must provide approval.[3]

  • Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with Asbestinin epoxide must be written and approved. This SOP should include information on hazards, PPE requirements, waste disposal, and emergency procedures.[5][6]

  • Minimize Quantities: Use the smallest amount of Asbestinin epoxide necessary for the experiment to reduce the potential for exposure.[3][5]

  • Training: All personnel who will handle Asbestinin epoxide must receive documented training on the specific hazards and the procedures outlined in the SOP.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following PPE is mandatory when handling Asbestinin epoxide.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is compromised.[2]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects the eyes from splashes and aerosols.[4]
Face Shield To be worn in addition to safety glasses or goggles when there is a significant risk of splashing.Provides an extra layer of protection for the face.[7]
Lab Coat A dedicated lab coat with long sleeves, preferably a disposable one.Protects the skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required if work is conducted in a properly functioning fume hood. If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.[4]To prevent the inhalation of hazardous vapors or particulates.
Footwear Closed-toe shoes.Protects the feet from spills.[2]
PPE Donning and Doffing Workflow

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (in anteroom) Don1 Inspect PPE for damage Don2 Don inner gloves Don1->Don2 Don3 Don lab coat Don2->Don3 Don4 Don outer gloves Don3->Don4 Don5 Don eye and face protection Don4->Don5 Doff1 Remove outer gloves Doff2 Remove lab coat Doff1->Doff2 Doff3 Remove eye and face protection Doff2->Doff3 Doff4 Remove inner gloves Doff3->Doff4 Doff5 Wash hands thoroughly Doff4->Doff5

Caption: PPE donning and doffing sequence.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling Asbestinin epoxide in a laboratory setting.

  • Preparation:

    • Ensure the fume hood is functioning correctly and has a current certification.

    • Cover the work surface of the fume hood with absorbent, plastic-backed paper.[5]

    • Assemble all necessary equipment and reagents in the fume hood before introducing Asbestinin epoxide.

    • Clearly label all containers with the chemical name and hazard warnings ("Carcinogen").[4]

  • Handling Solid Asbestinin Epoxide:

    • If weighing the solid, do so in a ventilated balance enclosure.

    • Handle with care to avoid generating dust.

    • If possible, use pre-made solutions to avoid handling the powder directly.[3]

  • Handling Asbestinin Epoxide Solutions:

    • Use a secondary container, such as a tray, to transport solutions.[3]

    • Dispense liquids carefully to avoid splashing.

    • Keep containers sealed when not in use.[8]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with Asbestinin epoxide.

    • Properly dispose of all contaminated materials (see Section 5).

    • Remove PPE following the doffing procedure and dispose of single-use items.

    • Wash hands and forearms thoroughly with soap and water.[3]

Disposal Plan

All materials contaminated with Asbestinin epoxide must be disposed of as hazardous waste.[2]

  • Solid Waste: Contaminated gloves, absorbent paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous waste.

Waste Management Workflow

Waste_Management cluster_Waste_Segregation Waste Segregation at Point of Generation cluster_Waste_Containment Containment cluster_Disposal Disposal Solid Contaminated Solid Waste (Gloves, Paper, etc.) Solid_Container Sealed & Labeled Solid Waste Bag Solid->Solid_Container Liquid Contaminated Liquid Waste (Solvents, Solutions) Liquid_Container Sealed & Labeled Liquid Waste Bottle Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container EH_S Environmental Health & Safety (EH&S) Pickup Solid_Container->EH_S Liquid_Container->EH_S Sharps_Container->EH_S

Caption: Waste management workflow for Asbestinin epoxide.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Spill:

    • For a small spill within a fume hood, use a chemical spill kit to absorb the material.

    • For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department.[4]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Provide a copy of the Safety Data Sheet (SDS) for Asbestinin epoxide to the emergency responders or physician.[4]

References

  • Working with Toxic chemicals Guideline. KAUST Health & Safety. [Link]

  • Highly Toxic Chemicals. University of Michigan-Dearborn, Environmental Health and Safety. [Link]

  • How to Handle Toxic Chemicals. The Chemistry Blog. [Link]

  • 8 Tips for Working Safely with Hazardous Substances. Précon. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal protection. STOP carcinogens at work. [Link]

  • Working Safely with Carcinogens Guideline. The University of Queensland. [Link]

  • 13 Listed Carcinogens. The Sarpong Group, UC Berkeley. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Safety Data Sheet. Resene. [Link]

  • Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry. [Link]

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